Fanregratinib
Description
Propriétés
Numéro CAS |
1628537-44-9 |
|---|---|
Formule moléculaire |
C27H33ClN6O2 |
Poids moléculaire |
509.0 g/mol |
Nom IUPAC |
4-chloro-3-[2-[2-[4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]anilino]pyrimidin-5-yl]ethyl]-5-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C27H33ClN6O2/c1-17-15-34(16-18(2)32-17)23-9-7-22(8-10-23)33-27-30-13-19(14-31-27)5-6-20-11-21(26(35)29-3)12-24(36-4)25(20)28/h7-14,17-18,32H,5-6,15-16H2,1-4H3,(H,29,35)(H,30,31,33)/t17-,18+ |
Clé InChI |
LVQABCJAWBLTAO-HDICACEKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
HMPL-453: A Technical Overview of its Fibroblast Growth Factor Receptor (FGFR) Selectivity Profile and Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMPL-453, also known as fanregratinib, is a novel, potent, and highly selective small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene fusion, mutation, or amplification, is a known driver of tumor growth, angiogenesis, and therapeutic resistance in various cancers.[3][4] HMPL-453 is being developed as a targeted therapy for patients with tumors harboring these FGFR alterations.[4] Preclinical studies have highlighted its superior potency and kinase selectivity compared to other drugs in its class, alongside a favorable safety profile.[5] This technical guide provides an in-depth overview of the FGFR selectivity profile of HMPL-453, details of the kinase inhibition assays used for its characterization, and its effects on cancer cell proliferation.
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of FGFRs, leading to receptor dimerization and the activation of the intracellular tyrosine kinase domain through autophosphorylation. This phosphorylation creates docking sites for various signaling proteins, triggering downstream pathways crucial for cell survival, proliferation, differentiation, and migration. The primary signaling cascades activated by FGFRs include the Ras-MAPK pathway and the PI3K-AKT pathway. HMPL-453 exerts its therapeutic effect by inhibiting the kinase activity of FGFR1, 2, and 3, thereby blocking these downstream signaling events.
Data Presentation
Kinase Inhibition Profile
The potency and selectivity of HMPL-453 against the FGFR family were determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate high potency against FGFR1, 2, and 3, with significantly weaker activity against FGFR4. This selectivity profile suggests a reduced risk of off-target effects associated with FGFR4 inhibition.
Table 1: HMPL-453 Kinase Inhibition Selectivity Profile
| Kinase Target | HMPL-453 IC50 (nM) |
| FGFR1 | 6[3] |
| FGFR2 | 4[3] |
| FGFR3 | 6[3] |
| FGFR4 | 425[3] |
Comparative Kinase Inhibition Profile of FGFR Inhibitors
A comparison of HMPL-453 with other selective FGFR inhibitors highlights its potent and selective profile against FGFR1, 2, and 3.
Table 2: Comparative IC50 Values (nM) of Various FGFR Inhibitors
| Kinase | HMPL-453 | Infigratinib | Pemigatinib | Erdafitinib |
| FGFR1 | 6[3] | 1.1 | 0.4[6][7] | 1.2 |
| FGFR2 | 4[3] | 1.0 | 0.5[6][7] | 2.5 |
| FGFR3 | 6[3] | 1.0 | 1.0[6][7] | 3.0 |
| FGFR4 | 425[3] | 60 | 30[6][7] | 5.7 |
Note: Data for Infigratinib, Pemigatinib, and Erdafitinib are compiled from various sources and assays, and direct comparison should be made with caution.
In Vitro Anti-Proliferative Activity
HMPL-453 has demonstrated selective inhibition of the proliferation of tumor cell lines that have dysregulated FGFR signaling. In contrast, cell lines without such FGFR aberrations were significantly less sensitive to the compound.[3]
Table 3: Anti-Proliferative Activity of HMPL-453 in Tumor Cell Lines
| Cell Line Type | GI50 (nM) |
| Tumor cell lines with dysregulated FGFR signaling | 3 - 105[3] |
| Cell lines lacking FGFR aberrations | > 1500[3] |
Experimental Protocols
The preclinical characterization of HMPL-453 involved several key in vitro assays to determine its kinase inhibition profile and anti-proliferative activity.
Kinase Inhibition Assays
The enzymatic activity of HMPL-453 against recombinant FGFR kinases was measured using either the Transcreener™ Fluorescence Polarization (FP) assay or the Z'-LYTE™ kinase assay.[3]
Transcreener™ Fluorescence Polarization (FP) Assay Protocol:
-
Kinase Reaction: A reaction mixture containing the recombinant human FGFR enzyme, a suitable substrate, and ATP is prepared in a buffer solution.
-
Compound Addition: HMPL-453 is serially diluted and added to the kinase reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow for ATP consumption by the kinase.
-
Detection: The Transcreener™ ADP² FP Detection Mixture, which contains an ADP antibody coupled to a fluorophore tracer, is added to the reaction. The ADP produced in the kinase reaction displaces the tracer from the antibody.
-
Measurement: The fluorescence polarization of the sample is measured using a microplate reader. A decrease in polarization indicates higher ADP production and thus higher kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of HMPL-453.
Z'-LYTE™ Kinase Assay Protocol:
-
Kinase Reaction: A reaction is set up with the recombinant FGFR kinase, a FRET-labeled peptide substrate, and ATP. HMPL-453 is added at various concentrations.
-
Incubation: The reaction is incubated to allow for the phosphorylation of the peptide substrate by the kinase.
-
Development: A site-specific protease (Development Reagent) is added. This protease specifically cleaves the non-phosphorylated FRET peptides.
-
Measurement: Cleavage of the peptide disrupts FRET, leading to a change in the fluorescence emission ratio. The fluorescence is read on a microplate reader.
-
Data Analysis: The extent of phosphorylation is determined from the emission ratio, and IC50 values are calculated.
In Vitro Anti-Proliferation Assays
The effect of HMPL-453 on the growth of tumor cell lines was assessed using either the CellTiter-Glo® Luminescent Cell Viability Assay or the CCK-8 Assay.[3]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Cell Seeding: Tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of HMPL-453 for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The GI50 (the concentration that causes 50% growth inhibition) is determined by plotting cell viability against the drug concentration.
CCK-8 (Cell Counting Kit-8) Assay Protocol:
-
Cell Plating: Cells are plated in 96-well plates and cultured overnight.
-
Drug Incubation: The cells are then exposed to a range of concentrations of HMPL-453 for the desired duration.
-
Reagent Incubation: CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
Data Analysis: The GI50 values are calculated from the dose-response curves.
Western Blot Analysis of FGFR Signaling
The inhibitory effect of HMPL-453 on the FGFR signaling pathway in tumor cell lines was confirmed by Western blot analysis.[3] This technique is used to detect the phosphorylation status of FGFR and its downstream effectors, such as ERK.
Western Blot Protocol Outline:
-
Cell Treatment and Lysis: Tumor cells harboring FGFR alterations are treated with HMPL-453. Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a method such as the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), and total ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of protein phosphorylation.
Conclusion
HMPL-453 (this compound) is a potent and highly selective inhibitor of FGFR1, 2, and 3, with significantly lower activity against FGFR4. This selectivity is demonstrated through rigorous in vitro kinase inhibition assays. Furthermore, HMPL-453 effectively inhibits the proliferation of tumor cell lines with dysregulated FGFR signaling, confirming its mechanism of action. The detailed experimental protocols provided in this guide offer a comprehensive understanding of the methods used to characterize the preclinical profile of HMPL-453, supporting its ongoing clinical development as a targeted therapy for cancers with FGFR alterations.
References
Fanregratinib's Structure-Activity Relationship: A Deep Dive into FGFR Inhibition
For Immediate Release
SHANGHAI, China – December 7, 2025 – This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of Fanregratinib (HMPL-453), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's medicinal chemistry optimization, mechanism of action, and the experimental methodologies used in its characterization.
This compound is a novel, orally available small molecule that has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation for the treatment of advanced solid tumors harboring FGFR alterations. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the development of next-generation FGFR inhibitors and for optimizing its clinical application.
Core Structure and Potency
This compound's core scaffold, a substituted pyrimidine, has been extensively modified to achieve high potency and selectivity for the FGFR kinase family. The key structural features contributing to its activity have been elucidated through systematic medicinal chemistry efforts, as detailed in the patent literature (WO2014139465A1).
Kinase Inhibition Profile
This compound exhibits low nanomolar potency against FGFR1, 2, and 3, with significantly less activity against FGFR4 and a panel of other kinases, highlighting its selectivity. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index.
| Kinase Target | HMPL-453 IC50 (nM) |
| FGFR1 | 6 |
| FGFR2 | 4 |
| FGFR3 | 6 |
| FGFR4 | 425 |
| Data sourced from preclinical studies. |
Cellular Activity
The potent enzymatic inhibition translates to effective suppression of FGFR signaling in cellular contexts, leading to the inhibition of proliferation in cancer cell lines with FGFR alterations.
| Cell Line | FGFR Alteration | HMPL-453 GI50 (nM) |
| SNU-16 | FGFR2 amplification | 5 |
| NCI-H1581 | FGFR1 amplification | 3 |
| RT112/84 | FGFR3 fusion | 105 |
| KATO-III | FGFR2 amplification | 11 |
| AN3CA | No FGFR alteration | >1500 |
| Data sourced from preclinical studies. |
Mechanism of Action: Modulating the FGFR Signaling Cascade
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain. This inhibition prevents the phosphorylation of FGFR and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and angiogenesis. The primary pathways attenuated by this compound include the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
The inhibitory activity of this compound against FGFR kinases was determined using the LanthaScreen™ Eu Kinase Binding Assay.
-
Reagent Preparation : A 3X assay solution was prepared containing the kinase, Eu-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer in a kinase buffer.
-
Compound Dilution : this compound and reference compounds were serially diluted in DMSO and then further diluted in the kinase buffer.
-
Assay Procedure : In a 384-well plate, the compound dilutions were mixed with the 3X assay solution. The reaction was incubated at room temperature for 60 minutes.
-
Data Acquisition : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
Data Analysis : The emission ratio of 665 nm to 615 nm was calculated. IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model.
Cell Proliferation Assay (MTT)
The anti-proliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with serial dilutions of this compound or vehicle control (DMSO) for 72 hours.
-
MTT Addition : MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : The culture medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition was calculated relative to the vehicle-treated control. GI50 values were determined from the dose-response curves.
Conclusion
The structure-activity relationship studies of this compound have culminated in a highly potent and selective FGFR1/2/3 inhibitor with promising anti-tumor activity. The detailed understanding of its SAR and mechanism of action provides a solid foundation for its ongoing clinical development and for the design of future targeted therapies for cancers with aberrant FGFR signaling. This whitepaper serves as a valuable technical resource for the scientific community engaged in oncology drug discovery and development.
In Vitro Characterization of Fanregratinib (HMPL-453): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanregratinib (HMPL-453) is a novel, potent, and highly selective small molecule inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver of tumorigenesis in various solid tumors.[2][3] this compound is being developed as a targeted therapy for patients with tumors harboring these FGFR alterations. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key data on its biochemical and cellular activity, and detailing the experimental protocols used for its evaluation.
Biochemical Activity: Kinase Inhibition Profile
This compound demonstrates potent and selective inhibition of FGFR1, 2, and 3. In biochemical assays, HMPL-453 shows low nanomolar inhibitory activity against these primary targets. Its selectivity is highlighted by its significantly weaker activity against FGFR4.
Table 1: Biochemical Inhibition of FGFR Kinases by this compound (HMPL-453)
| Kinase Target | IC50 (nM) |
| FGFR1 | 6 |
| FGFR2 | 4 |
| FGFR3 | 6 |
| FGFR4 | 425 |
Data sourced from an American Association for Cancer Research (AACR) abstract.[4]
Cellular Activity: Anti-proliferative Effects
In cellular assays, this compound selectively inhibits the proliferation of tumor cell lines with dysregulated FGFR signaling. The GI50 values, the concentration causing 50% growth inhibition, are in the low nanomolar range for FGFR-altered cell lines, while significantly higher concentrations are required to inhibit the growth of cell lines lacking these aberrations, demonstrating a wide therapeutic window.
Table 2: In Vitro Anti-proliferative Activity of this compound (HMPL-453)
| Cell Line Characteristics | GI50 Range (nM) |
| Dysregulated FGFR Signaling | 3 - 105 |
| Lacking FGFR Aberrations | > 1500 |
Data sourced from an American Association for Cancer Research (AACR) abstract.[4]
Mechanism of Action: Inhibition of FGFR Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[2] Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the recruitment and activation of downstream signaling proteins. Key pathways activated by FGFR signaling include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway. This compound's inhibition of FGFR autophosphorylation prevents the activation of these critical downstream effectors.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fanregratinib: A Technical Guide to Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanregratinib (formerly HMPL-453) is a novel, orally bioavailable, and highly selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] These receptor tyrosine kinases are critical regulators of cellular processes including proliferation, differentiation, and migration.[2] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a known driver of tumorigenesis in various solid tumors.[3] this compound is currently under clinical investigation as a targeted therapy for cancers harboring these FGFR alterations.[4] This technical guide provides a comprehensive overview of the available data on this compound's target engagement and binding kinetics, intended to inform further research and development efforts.
Target Engagement and Potency
This compound demonstrates potent and selective inhibition of FGFR1, 2, and 3. Preclinical studies have established its inhibitory activity at both the biochemical and cellular levels.[5]
Biochemical Inhibition
The half-maximal inhibitory concentrations (IC50) of this compound against the enzymatic activity of FGFR1, 2, and 3 have been determined through in vitro kinase assays. This data highlights the equipotent nature of this compound against these primary targets.
Table 1: this compound Biochemical IC50 Values against FGFR Kinases
| Target | IC50 (nM) |
| FGFR1 | 1.3 |
| FGFR2 | 1.1 |
| FGFR3 | 2.0 |
| (Data from a 2023 American Association for Cancer Research (AACR) presentation on the preclinical characterization of HMPL-453)[3] |
Cellular Activity
The inhibitory effect of this compound on cellular proliferation was assessed in various cancer cell lines with known FGFR alterations. The half-maximal growth inhibitory concentrations (GI50) demonstrate the compound's ability to suppress the growth of tumors dependent on FGFR signaling.
Table 2: this compound Cellular Growth Inhibition (GI50) in Cancer Cell Lines with FGFR Alterations
| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 2.5 |
| KATO-III | Gastric Cancer | FGFR2 Amplification | 6.8 |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 12.3 |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 16.4 |
| (Data from a 2023 American Association for Cancer Research (AACR) presentation on the preclinical characterization of HMPL-453)[3] |
In Vivo Target Engagement and Pharmacodynamics
The ability of this compound to engage its target and inhibit downstream signaling in a living organism was evaluated in a xenograft model of gastric cancer (SNU-16). Oral administration of this compound led to a dose-dependent inhibition of FGFR2 phosphorylation, a key marker of target engagement.
Table 3: In Vivo Inhibition of FGFR2 Phosphorylation by this compound in a SNU-16 Xenograft Model
| This compound Dose (mg/kg) | % Inhibition of p-FGFR2 (at 6 hours post-dose) |
| 3 | 70 |
| 10 | 95 |
| 30 | >99 |
| (Data from a 2023 American Association for Cancer Research (AACR) presentation on the preclinical characterization of HMPL-453)[3] |
Binding Kinetics
As of the latest available data, specific quantitative studies on the binding kinetics of this compound, including association rate (kon), dissociation rate (koff), and target residence time, have not been publicly disclosed. This information is crucial for a complete understanding of the drug-target interaction and may provide further insights into its pharmacological profile and clinical efficacy.
Experimental Protocols
The following are detailed, representative protocols for the types of experiments typically used to generate the data presented above. The specific protocols for this compound have not been publicly detailed and may have variations.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagents and Materials: Purified recombinant human FGFR1, FGFR2, and FGFR3 kinase domains; kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35); ATP; substrate peptide (e.g., poly(Glu, Tyr) 4:1); this compound (serially diluted); detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Add kinase reaction buffer, purified FGFR kinase, and the substrate peptide to the wells of a 384-well plate. b. Add serially diluted this compound or vehicle control (DMSO) to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Growth Inhibition Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Protocol:
-
Reagents and Materials: Cancer cell lines with known FGFR alterations (e.g., SNU-16, KATO-III, RT-112, AN3-CA); cell culture medium and supplements; this compound (serially diluted); cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serially diluted this compound or vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions. d. Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percent growth inhibition for each this compound concentration relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic (Western Blot) Analysis
This method is used to assess target engagement in vivo by measuring the phosphorylation status of the target protein in tumor tissue from treated animals.
Protocol:
-
Animal Model: Establish tumor xenografts by subcutaneously implanting a human cancer cell line with an FGFR alteration (e.g., SNU-16) into immunocompromised mice.
-
Dosing: Once tumors reach a specified size, orally administer a single dose of this compound or vehicle control to the mice.
-
Tissue Collection: At a predetermined time point post-dose (e.g., 6 hours), euthanize the animals and excise the tumors.
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer containing phosphatase and protease inhibitors to extract total protein.
-
Western Blotting: a. Determine protein concentration using a standard assay (e.g., BCA assay). b. Separate equal amounts of protein from each tumor lysate by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR).[2][6][7] e. Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP). f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Strip the membrane and re-probe with an antibody for total FGFR as a loading control.
-
Data Analysis: Quantify the band intensities for p-FGFR and total FGFR using densitometry software. Normalize the p-FGFR signal to the total FGFR signal for each sample. Calculate the percent inhibition of FGFR phosphorylation in the this compound-treated groups relative to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vivo Pharmacodynamic Analysis
Caption: Workflow for in vivo pharmacodynamic analysis of this compound.
Conclusion
This compound is a potent and selective inhibitor of FGFR1, 2, and 3, demonstrating robust target engagement in preclinical models. The available data supports its clinical development in patients with FGFR-driven malignancies. Further disclosure of its binding kinetics will provide a more complete understanding of its pharmacological profile. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug developers in the field of targeted oncology.
References
- 1. HUTCHMED - Chi-Med Initiates First-In-Human Clinical Trial of Novel FGFR Inhibitor HMPL-453 in Australia [hutch-med.com]
- 2. benchchem.com [benchchem.com]
- 3. HUTCHMED - HUTCHMED Highlights Presentations at American Association for Cancer Research Annual Meeting 2023 [hutch-med.com]
- 4. HUTCHMED - HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of this compound (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 5. hutch-med.com [hutch-med.com]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
In-Depth Technical Guide: Cellular Pathways Modulated by Fanregratinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanregratinib (HMPL-453) is a novel, highly selective, and potent small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusion, mutation, or amplification, is a known driver of oncogenesis in various solid tumors.[2] This aberrant signaling promotes tumor cell proliferation, survival, and angiogenesis. This compound is currently in clinical development, with a Phase II registration trial for patients with advanced intrahepatic cholangiocarcinoma (IHCC) harboring FGFR2 fusions having completed enrollment.[3][4] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: FGFR Inhibition
This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.
Preclinical Potency and Selectivity
In vitro kinase assays have demonstrated this compound's high potency against FGFR1, 2, and 3, with significantly lower activity against FGFR4. This selectivity is a key characteristic, potentially leading to a more favorable safety profile by avoiding off-target effects associated with broader kinase inhibition.
| Kinase | IC50 (nM) |
| FGFR1 | 6 |
| FGFR2 | 4 |
| FGFR3 | 6 |
| FGFR4 | 425 |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |
The cellular activity of this compound has been evaluated in a panel of tumor cell lines with and without FGFR pathway dysregulation. The results show a selective anti-proliferative effect in cell lines harboring FGFR alterations.
| Cell Line Status | GI50 Range (nM) |
| FGFR-deregulated | 3 - 105 |
| No FGFR aberrations | > 1500 |
| Table 2: Anti-proliferative Activity of this compound in Tumor Cell Lines. |
Modulated Cellular Signaling Pathways
The binding of FGF ligands to their receptors triggers receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, initiating a cascade of downstream signaling events. This compound's inhibition of FGFR phosphorylation effectively blocks these subsequent pathways.
The FGFR Signaling Cascade
The primary downstream signaling pathways activated by FGFRs include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are central regulators of cell proliferation, survival, and differentiation. A key adaptor protein, FRS2 (Fibroblast growth factor Receptor Substrate 2), plays a crucial role in linking the activated FGFR to these downstream cascades. Upon FGFR activation, FRS2 is phosphorylated, leading to the recruitment of GRB2/SOS complexes, which in turn activate RAS.
Preclinical studies have confirmed that this compound treatment leads to a dose-dependent inhibition of the phosphorylation of key downstream effector proteins, including FRS2, ERK, and AKT, in FGFR-dependent tumor models.
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in in vivo preclinical models. In xenograft models of tumors with FGFR alterations, oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression. A poster presented at the American Association for Cancer Research (AACR) Annual Meeting in 2023 highlighted that HMPL-453 demonstrated strong activity against FGFR-deregulated tumors in preclinical models.[2]
While specific quantitative data on tumor growth inhibition percentages from these preclinical studies are not yet publicly detailed, the results were significant enough to support the advancement of this compound into clinical trials.
Clinical Development and Efficacy
This compound has undergone a Phase I dose-escalation and dose-expansion study in patients with advanced solid tumors (NCT03160833).[5] Following the determination of the safety and tolerability profile, a Phase II registration trial was initiated in patients with advanced intrahepatic cholangiocarcinoma (IHCC) harboring FGFR2 fusions (NCT04353375).[1]
Data from the Phase II study were presented at the American Society of Clinical Oncology (ASCO) Annual Meeting in 2023.[6] The study evaluated two dosing cohorts. Based on a better safety profile and promising preliminary efficacy, the recommended Phase II dose (RP2D) was determined.
| Parameter | Cohort 1 (150 mg QD) | Cohort 2 (300 mg QD, 2w on/1w off) |
| Number of Evaluable Patients | 12 | 10 |
| Objective Response Rate (ORR) | - | 50% (95% CI, 18.7%–81.3%) |
| Disease Control Rate (DCR) | - | 90% (95% CI, 55.5%–99.7%) |
| Median Progression-Free Survival (PFS) | 5.7 months (95% CI, 2.6, NR) | Not yet mature |
| Table 3: Preliminary Efficacy Data from the Phase II Study of this compound in Advanced IHCC with FGFR2 Fusions. |
These promising results in a heavily pre-treated patient population highlight the potential of this compound as a targeted therapy for FGFR-driven malignancies. Top-line results from the fully enrolled registration phase of this study are anticipated by the end of 2025.[3]
Experimental Protocols
In Vitro Kinase Assay (Illustrative)
This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound against FGFR kinases.
Methodology:
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO) and then further diluted in assay buffer.
-
Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. Each well contains the FGFR enzyme, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP or the enzyme and incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays (measuring the incorporation of 32P or 33P from labeled ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Tumor cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated by comparing the absorbance of treated cells to the vehicle-treated control cells.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in the FGFR signaling pathway.
Methodology:
-
Sample Preparation: Cells are treated with this compound for a specified time, then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a standard assay (e.g., BCA).
-
Gel Electrophoresis: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-FRS2, anti-p-ERK, or anti-p-AKT). Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The signal is captured using an imaging system. The membrane can then be stripped and re-probed with antibodies against the total protein to confirm equal loading.
Patient-Derived Xenograft (PDX) Model for Cholangiocarcinoma
PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are valuable for assessing the in vivo efficacy of anti-cancer agents as they more closely recapitulate the heterogeneity and microenvironment of human tumors.
Methodology:
-
Tissue Acquisition: Fresh tumor tissue is obtained from a patient with cholangiocarcinoma.
-
Implantation: The tumor tissue is surgically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent generations of mice for expansion.
-
Drug Treatment: Once tumors are established in a cohort of mice, they are randomized into treatment and control groups. This compound or a vehicle control is administered orally according to a specified dosing schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Pharmacodynamic Analysis: Tumor tissue can be collected at various time points after treatment to analyze the in vivo inhibition of FGFR signaling pathways using methods like Western blotting or immunohistochemistry.
Conclusion
This compound is a potent and selective inhibitor of FGFR1, 2, and 3 that effectively modulates the FGFR signaling pathway. By blocking the phosphorylation of FGFR and its downstream effectors, FRS2, ERK, and AKT, this compound inhibits the proliferation and survival of tumor cells with aberrant FGFR signaling. Preclinical in vivo studies have demonstrated its anti-tumor activity, and promising preliminary efficacy has been observed in the ongoing Phase II clinical trial for advanced intrahepatic cholangiocarcinoma with FGFR2 fusions. The data presented in this technical guide underscore the therapeutic potential of this compound as a targeted therapy for patients with FGFR-driven cancers. The forthcoming results from the pivotal Phase II study will be crucial in further defining its role in the clinical setting.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. HUTCHMED - Chi-Med Initiates a Phase I/II Clinical Trial of Novel FGFR Inhibitor HMPL-453 in China [hutch-med.com]
- 5. This compound - HUTCHMED - AdisInsight [adisinsight.springer.com]
- 6. researchgate.net [researchgate.net]
HMPL-453: A Preclinical Pharmacokinetic and Bioavailability Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMPL-453, also known as fanregratinib, is a novel, potent, and highly selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Developed by HUTCHMED, HMPL-453 is under investigation as a targeted therapy for various solid tumors harboring FGFR alterations.[1][2] Dysregulation of the FGFR signaling pathway, through mutations, fusions, or amplifications, is a known driver of tumorigenesis, promoting cell proliferation, survival, and angiogenesis. HMPL-453 is designed to specifically target these aberrant pathways, offering a promising therapeutic strategy for patients with FGFR-driven cancers. This technical guide provides an in-depth overview of the available preclinical pharmacokinetic and bioavailability data for HMPL-453, alongside its mechanism of action.
Mechanism of Action: Targeting the FGFR Signaling Pathway
HMPL-453 exerts its anti-tumor activity by selectively inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1] In preclinical studies, HMPL-453 has demonstrated superior potency and kinase selectivity compared to other drugs in its class.[3][4] The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival. By blocking the initial phosphorylation step, HMPL-453 effectively abrogates these downstream signals, leading to the inhibition of tumor growth.
Preclinical Pharmacokinetics and Bioavailability
While specific quantitative preclinical pharmacokinetic data for HMPL-453 is not extensively published in the public domain, likely due to its proprietary nature, press releases and presentations from HUTCHMED have consistently highlighted its "favorable pharmacokinetic profiles" and "good oral absorption" in preclinical models.[1] These qualitative descriptions suggest that HMPL-453 possesses drug-like properties suitable for oral administration and effective systemic exposure.
Data Presentation
The following table outlines the standard pharmacokinetic parameters typically evaluated in preclinical studies. The specific values for HMPL-453 are not publicly available.
| Parameter | Description | Significance in Drug Development | HMPL-453 Preclinical Data |
| Cmax | Maximum (peak) plasma concentration | Indicates the rate of absorption and potential for acute toxicity. | Not Publicly Available |
| Tmax | Time to reach Cmax | Provides information on the speed of absorption. | Not Publicly Available |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. | Not Publicly Available |
| t½ | Half-life | Determines the dosing interval and time to reach steady state. | Not Publicly Available |
| F% | Bioavailability | The fraction of an administered dose that reaches systemic circulation. | Described as "good oral absorption".[1] |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. | Not Publicly Available |
| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body. | Not Publicly Available |
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of HMPL-453 have not been publicly disclosed. However, a general methodology for such studies in animal models is described below.
A Generalized Protocol for In Vivo Pharmacokinetic Studies:
-
Animal Models: Studies are typically conducted in at least two species (one rodent, one non-rodent), such as mice, rats, and beagle dogs, to assess inter-species variability.
-
Drug Administration: HMPL-453 would be administered both intravenously (IV) and orally (PO) to different groups of animals. The IV administration allows for the determination of absolute bioavailability.
-
Dose Levels: A range of dose levels are tested to assess dose proportionality of the pharmacokinetic parameters.
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is then separated from the blood cells.
-
Bioanalysis: The concentration of HMPL-453 in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%).
Conclusion
HMPL-453 is a promising, highly selective FGFR 1/2/3 inhibitor with demonstrated preclinical anti-tumor activity. While detailed quantitative data on its preclinical pharmacokinetics and bioavailability are not publicly available, qualitative statements from the developer suggest a favorable profile with good oral absorption. The mechanism of action, involving the targeted inhibition of the FGFR signaling pathway, provides a strong rationale for its clinical development in patients with FGFR-altered solid tumors. Further disclosure of preclinical ADME data in scientific publications or regulatory submissions will be necessary to provide a complete and in-depth understanding of the pharmacokinetic properties of this investigational agent.
References
Fanregratinib's Role in Angiogenesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis. Solid tumors, to grow beyond a few millimeters, require a dedicated blood supply for oxygen and nutrients.[1] The fibroblast growth factor (FGF) signaling pathway, particularly through FGF receptors (FGFRs), is a key driver of this process.[2][3] Aberrant activation of FGFR signaling in the tumor microenvironment can lead to increased endothelial cell proliferation, migration, and tube formation, ultimately promoting the development of a tumor vascular network.[2][3]
Fanregratinib (formerly HMPL-453) is a novel, orally available, potent, and highly selective small-molecule inhibitor of FGFR1, 2, and 3.[2][3] Preclinical studies have demonstrated its strong anti-tumor activity in cancers with FGFR alterations. This technical guide provides an in-depth overview of the role of this compound in angiogenesis, focusing on its mechanism of action, preclinical data, and the experimental protocols used to evaluate its anti-angiogenic potential.
Mechanism of Action: Targeting the FGFR Signaling Axis
This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of FGFR1, 2, and 3. In the tumor microenvironment, various fibroblast growth factors (FGFs) are secreted by tumor cells and stromal cells. These FGFs bind to and activate FGFRs on the surface of endothelial cells, triggering a downstream signaling cascade that promotes angiogenesis.
The binding of FGFs to their receptors leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways are crucial for endothelial cell proliferation, survival, migration, and differentiation – all essential steps in the formation of new blood vessels.
This compound, by binding to the ATP-binding pocket of FGFR1, 2, and 3, prevents receptor autophosphorylation and the subsequent activation of these downstream signaling events. This blockade of FGFR signaling in endothelial cells is the primary mechanism by which this compound is believed to inhibit angiogenesis.
Data Presentation
Preclinical data from a poster presentation at the American Association for Cancer Research (AACR) Annual Meeting in 2023 demonstrated the potent and selective inhibitory activity of HMPL-453 (this compound) against FGFR kinases.
| Kinase | IC50 (nM) |
| FGFR1 | 1.3 |
| FGFR2 | 1.1 |
| FGFR3 | 2.5 |
| Table 1: In vitro kinase inhibitory activity of this compound (HMPL-453). Data extracted from AACR 2023 Poster #6321. |
The potent inhibition of FGFR1, 2, and 3, which are expressed on endothelial cells, underscores the direct anti-angiogenic potential of this compound.
Furthermore, the in vivo efficacy of this compound was evaluated in a tumor xenograft model with an FGFR2 fusion, demonstrating significant tumor growth inhibition.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| This compound | >80 |
| Table 2: In vivo anti-tumor efficacy of this compound (HMPL-453) in an FGFR2-fusion xenograft model. Data extracted from AACR 2023 Poster #6321. |
While this in vivo study primarily measures anti-tumor activity, the underlying mechanism in this FGFR-driven model is linked to the inhibition of angiogenesis, among other effects on tumor cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's role in angiogenesis.
Kinase Inhibition Assay (Biochemical Assay)
This assay determines the concentration of this compound required to inhibit the enzymatic activity of FGFR kinases by 50% (IC50).
-
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains.
-
ATP and a suitable kinase substrate (e.g., a synthetic peptide).
-
This compound (HMPL-453) at various concentrations.
-
Assay buffer and detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the recombinant FGFR kinase, the kinase substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method and a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
-
Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a layer of Matrigel. In the presence of pro-angiogenic factors, they will form a network of tube-like structures. The inhibitory effect of a compound is measured by the reduction in tube formation.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Matrigel Basement Membrane Matrix.
-
Pro-angiogenic factor (e.g., VEGF or bFGF).
-
This compound at various concentrations.
-
24-well or 96-well plates.
-
-
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the pro-angiogenic factor and varying concentrations of this compound.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
In Vivo Tumor Xenograft Model
This in vivo assay evaluates the effect of an anti-cancer agent on the growth of human tumors implanted in immunocompromised mice.
-
Principle: Human tumor cells with known FGFR alterations are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
Human tumor cell line with FGFR alterations.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for markers of proliferation and angiogenesis like CD31).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Conclusion
This compound is a potent and selective inhibitor of FGFR1, 2, and 3, key regulators of tumor angiogenesis. Its mechanism of action, centered on the blockade of the FGFR signaling pathway in endothelial cells, provides a strong rationale for its anti-angiogenic effects. Preclinical data demonstrating potent kinase inhibition and in vivo anti-tumor efficacy in FGFR-driven models support its continued clinical development. The experimental protocols outlined in this guide represent standard methodologies for the comprehensive evaluation of the anti-angiogenic properties of novel therapeutic agents like this compound. Further investigation into the direct effects of this compound on endothelial cell biology using these assays will provide a more complete understanding of its role in modulating the tumor microenvironment.
References
Fanregratinib's Mechanism of Action: A Technical Deep Dive into RAS-MAPK Pathway Inhibition
For Immediate Release
Shanghai, China – December 7, 2025 – HUTCHMED has released a detailed technical guide on the mechanism of action of fanregratinib (HMPL-453), a novel and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. This document provides an in-depth analysis of this compound's effects on downstream signaling pathways, with a particular focus on the RAS-MAPK cascade, for researchers, scientists, and drug development professionals.
This compound is an orally bioavailable small molecule inhibitor that targets the FGFR family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through mutations, fusions, or amplifications, is a known driver of cell proliferation, migration, and survival in various cancers.[2][3] this compound's targeted action inhibits these aberrant signaling pathways, demonstrating potent anti-tumor activity in preclinical models with FGFR alterations.[2]
Quantitative Analysis of this compound's Potency and Cellular Activity
This compound has demonstrated high potency and selectivity for FGFR1, 2, and 3. In biochemical assays, the inhibitor shows significant activity against these receptors at low nanomolar concentrations. Its cellular activity is further highlighted by its ability to selectively inhibit the proliferation of tumor cell lines with dysregulated FGFR signaling.
| Assay Type | Target | IC50 (nM) | Reference |
| Kinase Activity | FGFR1 | 6 | [2] |
| Kinase Activity | FGFR2 | 4 | [2] |
| Kinase Activity | FGFR3 | 6 | [2] |
| Kinase Activity | FGFR4 | 425 | [2] |
Table 1: Biochemical Potency of this compound
| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) | Reference |
| Various | Multiple | Dysregulated FGFR signaling | 3 - 105 | [2] |
| Various | Multiple | No FGFR aberrations | > 1500 | [2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Inhibition of Downstream Signaling: The RAS-MAPK Pathway
The binding of FGF ligands to their receptors triggers a cascade of downstream signaling events, with the RAS-MAPK pathway being a critical mediator of cellular proliferation.[3] Preclinical studies have shown that this compound effectively inhibits the phosphorylation of FGFR and downstream signaling proteins in tumor cells with FGFR2 fusions.[2] This inhibition of the initial receptor activation is crucial for blocking the entire downstream signaling cascade.
Visualizing the Impact: this compound's Effect on the FGFR-RAS-MAPK Pathway
Caption: this compound inhibits FGFR, blocking the downstream RAS-MAPK signaling pathway.
Experimental Protocols
Western Blot Analysis of RAS-MAPK Pathway Inhibition
This protocol outlines the methodology for assessing the effect of this compound on the phosphorylation status of key proteins in the RAS-MAPK pathway.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line with a known FGFR alteration (e.g., a cell line with an FGFR2 fusion) in appropriate media.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time period (e.g., 2 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in pre-chilled microcentrifuge tubes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. Gel Electrophoresis and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-FGFR, total FGFR, p-MEK, total MEK, p-ERK, total ERK).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the phosphorylated protein to the corresponding total protein signal to determine the relative level of inhibition.
Caption: Experimental workflow for Western blot analysis of RAS-MAPK pathway inhibition.
Conclusion
This compound is a potent and selective inhibitor of FGFR1, 2, and 3 that demonstrates significant anti-tumor activity in preclinical models driven by FGFR alterations.[2] Its mechanism of action involves the direct inhibition of FGFR phosphorylation, leading to the suppression of downstream signaling pathways, including the critical RAS-MAPK cascade. The detailed methodologies provided in this guide are intended to facilitate further research into the nuanced effects of this compound and other FGFR inhibitors, ultimately contributing to the development of more effective targeted cancer therapies.
References
Methodological & Application
Application Note: Protocol for Determining Fanregratinib IC50 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Fanregratinib (also known as HMPL-453) in various cancer cell lines. This compound is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Determining the IC50 value is a critical step in preclinical research to quantify the potency of an inhibitor and to select appropriate cell models for further investigation. This application note outlines two common and robust methods for assessing cell viability: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. It includes a summary of this compound's mechanism of action, step-by-step experimental procedures, data analysis guidelines, and expected outcomes.
This compound Mechanism of Action & Signaling Pathway
This compound selectively targets and inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1] In many cancers, aberrant FGFR signaling, caused by gene fusions, mutations, or amplifications, acts as a key driver of tumor growth, proliferation, and angiogenesis.[2] The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which promote cell survival and proliferation.[3] this compound binds to the ATP-binding pocket of the FGFR kinase domain, blocking its phosphorylation and thereby inhibiting the activation of these downstream oncogenic signals.[4]
General Experimental Workflow for IC50 Determination
The process of determining an IC50 value follows a standardized workflow, beginning with cell culture and culminating in data analysis and interpretation. The key steps are outlined in the diagram below.
Experimental Protocols
Two common methods for determining cell viability are presented below. The choice of assay can depend on factors such as equipment availability, cell type, and desired sensitivity.
Protocol 1: MTT Assay for this compound IC50 Determination
This colorimetric assay measures the metabolic activity of cells.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[2][5] The amount of formazan produced is proportional to the number of living cells.[6]
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
DMSO (Dimethyl sulfoxide) or other solubilization solution
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[6] Include wells for 'untreated control' (cells + medium + DMSO vehicle) and 'blank' (medium only).
-
Incubate the plate for 24 hours to allow cells to attach.[7]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting point is a 10-point, 3-fold dilution series starting from 10 µM. The vehicle (DMSO) concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[6]
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2][6]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly related to the number of viable cells in culture. This method is known for its high sensitivity and simple "add-mix-measure" format.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile 96-well opaque-walled plates (for luminescence assays)
-
CellTiter-Glo® 2.0 Reagent (or similar)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Luminometer (plate reader capable of measuring luminescence)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as Step 1 in the MTT protocol, but use opaque-walled 96-well plates suitable for luminescence. Seed 100 µL of cell suspension per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Follow the same procedure as Step 2 in the MTT protocol. Add 100 µL of the this compound dilutions or controls to the wells.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Assay Reagent Addition and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to each well).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Presentation
-
Data Normalization:
-
Subtract the average blank value (medium only) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated (vehicle) control using the following formula:
-
% Viability = (Absorbance_sample / Absorbance_control) * 100
-
-
-
Dose-Response Curve:
-
Plot the % Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) in software like GraphPad Prism to fit a sigmoidal dose-response curve to the data.
-
-
IC50 Determination:
-
The IC50 is the concentration of this compound that results in a 50% reduction in cell viability, as interpolated from the fitted curve.
-
Data Presentation: In Vitro Activity of this compound
Preclinical studies have shown that this compound (HMPL-453) selectively inhibits the proliferation of cancer cell lines with dysregulated FGFR signaling.[1] The table below summarizes reported growth inhibition (GI50) values.
| Cell Line | Cancer Type | FGFR Alteration | This compound GI50 (nM) |
| SNU-16 | Stomach Cancer | FGFR2 Amplification | 3 - 105[1] |
| KATO-III | Stomach Cancer | FGFR2 Amplification | 3 - 105[1] |
| MGH-CC1 | Cholangiocarcinoma | FGFR2 Fusion | 3 - 105[1] |
| AN3CA | Endometrial Cancer | FGFR2 Mutation | 3 - 105[1] |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 3 - 105[1] |
| Various | Various | No FGFR Alteration | > 1500[1] |
Note: The GI50 values are presented as a range as reported in the source literature. Actual IC50 values should be determined empirically for each specific cell line and experimental condition.
Conclusion
The protocols described in this application note provide robust and reproducible methods for determining the IC50 of this compound in cancer cell lines. Both the MTT and CellTiter-Glo® assays are suitable for quantifying the potent and selective activity of this FGFR inhibitor. Accurate IC50 determination is essential for understanding the compound's efficacy, selecting relevant cancer models, and guiding further preclinical and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HUTCHMED - Chi-Med Initiates First-In-Human Clinical Trial of Novel FGFR Inhibitor HMPL-453 in Australia [hutch-med.com]
- 3. researchgate.net [researchgate.net]
- 4. Carebox Connect [connect.careboxhealth.com]
- 5. hutch-med.com [hutch-med.com]
- 6. HUTCHMED - AACR 2023: HMPL-453, a highly selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays potent activity in FGFR-altered tumor models [hutch-med.com]
- 7. bioengineer.org [bioengineer.org]
Application Notes and Protocols for Measuring Fanregratinib Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanregratinib (formerly HMPL-453) is a potent and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusion, mutation, or amplification, is a known driver in various cancers.[1] this compound exerts its antineoplastic activity by binding to and inhibiting the kinase activity of FGFR1/2/3, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][2]
These application notes provide detailed protocols for key cell-based assays to quantify the efficacy of this compound in vitro. The described assays are designed to assess the inhibitor's impact on cell proliferation, its ability to induce apoptosis, and its effect on the FGFR signaling cascade.
Mechanism of Action: The FGFR Signaling Pathway
Fibroblast growth factor receptors are a family of receptor tyrosine kinases that, upon binding to their fibroblast growth factor (FGF) ligands, dimerize and autophosphorylate, leading to the activation of several downstream signaling cascades. The primary pathways implicated in cancer progression include the Ras-MAPK-ERK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is critical for cell survival and inhibition of apoptosis. Activated FGFRs can also signal through the PLCγ and JAK-STAT pathways. This compound's inhibition of FGFR1/2/3 blocks these downstream signaling events.
References
Detecting p-FGFR Inhibition by HMPL-453: An Application Note and Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for utilizing Western blot analysis to detect the inhibition of Fibroblast Growth Factor Receptor (FGFR) phosphorylation by HMPL-453, a potent and selective inhibitor of FGFR types 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making targeted inhibitors like HMPL-453 a critical area of research.[4] This application note details the necessary steps, from cell culture and treatment to data analysis, enabling researchers to effectively assess the in vitro efficacy of HMPL-453 in downregulating p-FGFR levels.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), play a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of FGFR signaling, through mutations, amplifications, or fusions, is implicated in the pathogenesis of numerous cancers. HMPL-453 is an orally bioavailable inhibitor that selectively targets FGFR1, 2, and 3.[1][2][3] Upon administration, HMPL-453 binds to and inhibits these receptors, thereby blocking downstream signaling pathways and inhibiting the proliferation of tumor cells with overactive FGFR signaling.[1] Western blotting is a fundamental technique to elucidate the mechanism of action of such inhibitors by directly measuring the phosphorylation status of FGFR (p-FGFR), a key indicator of its activation state.
FGFR Signaling Pathway and HMPL-453 Mechanism of Action
The binding of an FGF ligand to its corresponding FGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival. HMPL-453 acts as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain, preventing this initial autophosphorylation and thereby blocking the activation of downstream signaling.
Experimental Protocol
This protocol is designed for the analysis of p-FGFR inhibition in a selected cancer cell line with known FGFR alterations.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| Cell Line with FGFR alteration | ATCC or equivalent |
| HMPL-453 | In-house or commercial supplier |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Phosphate-Buffered Saline (PBS) | Gibco |
| Lysis Buffer (e.g., RIPA buffer) | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktail | Roche or MilliporeSigma |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| 4-12% Bis-Tris Gels | Bio-Rad or Invitrogen |
| PVDF membrane | MilliporeSigma |
| Blocking Buffer (5% BSA in TBST) | In-house preparation |
| Primary Antibody: anti-p-FGFR (Tyr653/654) | Cell Signaling Technology |
| Primary Antibody: anti-total FGFR | Cell Signaling Technology |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology |
| ECL Western Blotting Substrate | Thermo Fisher Scientific |
| DMSO (Vehicle Control) | MilliporeSigma |
Experimental Workflow
Step-by-Step Method
1. Cell Culture and Treatment: a. Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed cells in 6-well plates and allow them to reach 70-80% confluency. c. Prior to treatment, serum-starve the cells for 4-6 hours. d. Treat the cells with increasing concentrations of HMPL-453 (e.g., 0, 1, 10, 50, 100, 250 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis: a. After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. d. Run the gel at a constant voltage until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. For a loading control, the membrane can be stripped and re-probed for total FGFR or a housekeeping protein (e.g., β-actin or GAPDH). e. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-FGFR signal to the total FGFR signal for each sample.
Data Presentation
The following table presents representative quantitative data on the in vitro activity of HMPL-453. Preclinical studies have shown that HMPL-453 potently inhibits the kinase activity of FGFR1, 2, and 3.[1] Furthermore, it selectively inhibits the proliferation of tumor cell lines with dysregulated FGFR signaling.[1]
| Assay Type | Target | HMPL-453 IC50/GI50 (nM) |
| Kinase Activity Assay | FGFR1 | 6 |
| FGFR2 | 4 | |
| FGFR3 | 6 | |
| FGFR4 | 425 | |
| Cell Proliferation Assay | Tumor cell lines with FGFR dysregulation | 3 - 105 |
| Tumor cell lines without FGFR aberrations | >1500 |
Data adapted from preclinical findings.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a fresh or different antibody |
| Insufficient protein loaded | Increase the amount of protein loaded | |
| Inefficient transfer | Optimize transfer conditions | |
| High Background | Insufficient blocking | Increase blocking time or use fresh blocking buffer |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations | |
| Insufficient washing | Increase the number and duration of washes | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific monoclonal antibody |
| Protein degradation | Ensure protease inhibitors are always present |
Conclusion
This application note provides a detailed protocol for the detection of p-FGFR inhibition by HMPL-453 using Western blot analysis. This method is crucial for verifying the mechanism of action of HMPL-453 and for conducting dose-response studies to determine its in vitro potency. The provided protocol, along with the troubleshooting guide, should enable researchers to obtain reliable and reproducible results in their investigation of this promising FGFR inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HUTCHMED - Chi-Med Initiates a Phase II Trial of HMPL-453 in Patients with Advanced Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 3. HUTCHMED - Our Pipeline [hutch-med.com]
- 4. HUTCHMED - Chi-Med Initiates First-In-Human Clinical Trial of Novel FGFR Inhibitor HMPL-453 in Australia [hutch-med.com]
Application Notes and Protocols: Determining Fanregratinib Target Engagement with the Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying the engagement of a drug with its intracellular target in a physiological context.[1] This document provides a detailed protocol for utilizing CETSA to confirm the target engagement of Fanregratinib, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[2] By assessing the thermal stabilization of FGFR proteins upon this compound binding, researchers can validate its mechanism of action within intact cells.
Introduction
This compound is a small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases.[2][3] These receptors are key players in various cellular processes, and their aberrant signaling is implicated in several cancers.[4][5] Verifying that a drug candidate directly interacts with its intended target within the complex cellular environment is a critical step in drug development. CETSA offers a label-free approach to measure this target engagement.[6][7]
The principle behind CETSA is that ligand binding increases the thermal stability of a protein.[6][8] When cells are heated, proteins begin to denature and aggregate. However, proteins bound to a stabilizing ligand, such as this compound, will remain in their soluble form at higher temperatures compared to their unbound state.[9] This thermal shift can be quantified using various protein detection methods, such as Western blotting or mass spectrometry, to confirm target engagement.[10][11]
These application notes provide a comprehensive protocol for performing CETSA to assess this compound's engagement with its FGFR targets.
Signaling Pathway of FGFR and Inhibition by this compound
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In certain cancers, genetic alterations can lead to constitutive activation of FGFR signaling, driving tumor growth.[5] this compound acts as an antagonist to FGFR1, 2, and 3, inhibiting the kinase activity and thereby blocking these downstream signaling events.[2]
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This protocol outlines the steps for conducting an isothermal dose-response (ITDR) CETSA experiment to determine the target engagement of this compound with FGFR1, FGFR2, and FGFR3.
Materials and Reagents
-
Cell Line: A human cancer cell line endogenously expressing the target FGFRs (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification).
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Phosphate Buffered Saline (PBS): pH 7.4, ice-cold.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking Buffer: (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-FGFR1, Rabbit anti-FGFR2, Rabbit anti-FGFR3, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate.
Experimental Workflow
The general workflow for a CETSA experiment involves cell treatment, heat shock, lysis, and protein detection.
Caption: General experimental workflow for the Cellular Thermal Shift Assay.
Step-by-Step Protocol
-
Cell Culture:
-
Culture the selected cancer cell line in the appropriate medium until they reach 80-90% confluency.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Heat Shock:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension for each treatment condition into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler. For an isothermal dose-response experiment, a single optimal temperature that shows a significant difference between the treated and untreated samples should be chosen. This temperature is typically determined from an initial melt curve experiment.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.[12]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the FGFR targets and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis
-
Quantify the band intensities for the FGFR proteins and the loading control for each sample.
-
Normalize the FGFR band intensity to the loading control band intensity.
-
For an isothermal dose-response curve, plot the normalized FGFR signal as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to stabilize 50% of the target protein.
Quantitative Data Summary
The following table presents hypothetical data that could be obtained from a CETSA experiment with this compound, demonstrating target engagement with FGFR1, 2, and 3.
| Target Protein | Apparent Melting Temperature (Tagg) - DMSO (°C) | Tagg Shift with this compound (ΔTagg) (°C) | Isothermal Dose-Response EC50 (µM) |
| FGFR1 | 52.1 | + 4.5 | 0.15 |
| FGFR2 | 54.3 | + 5.2 | 0.08 |
| FGFR3 | 53.5 | + 4.8 | 0.12 |
Note: These values are for illustrative purposes and the actual results may vary depending on the experimental conditions and cell line used.
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for confirming the direct binding of this compound to its intended FGFR targets within a cellular context.[13] The provided protocol offers a detailed framework for researchers to implement this technique, enabling the robust validation of this compound's mechanism of action and providing crucial data for its continued development as a therapeutic agent. The quantitative data derived from CETSA, such as the thermal shift and EC50 values, provides strong evidence of target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CETSA [cetsa.org]
- 8. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: High-Throughput Screening Assays for Identifying Fanregratinib Synergistic Drug Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanregratinib (HMPL-453) is a novel and potent small-molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Aberrant FGFR signaling is a key driver of tumorigenesis, promoting cell proliferation, angiogenesis, and resistance to anti-tumor therapies in various cancers, including intrahepatic cholangiocarcinoma (IHCC) where FGFR2 fusions or rearrangements are prevalent.[1][2] While targeted therapies like this compound hold significant promise, the development of drug resistance and tumor heterogeneity often limit the long-term efficacy of monotherapy.
Combination therapy, the use of two or more drugs with different mechanisms of action, is a promising strategy to enhance therapeutic efficacy, overcome resistance, and potentially reduce drug-related toxicities.[4] Identifying synergistic drug combinations, where the combined effect is greater than the sum of the individual effects, is a critical step in developing novel cancer treatments.
High-throughput screening (HTS) provides a systematic and efficient approach to test a large number of drug combinations, accelerating the discovery of novel synergistic partners for this compound.[5][6] These application notes provide detailed protocols for conducting HTS assays to identify and validate synergistic drug combinations with this compound, focusing on cell viability as a primary endpoint.
Signaling Pathway Overview
This compound exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways regulate critical cellular processes such as proliferation, survival, and differentiation. By blocking FGFR activity, this compound can inhibit the growth and survival of tumors with aberrant FGFR signaling.
High-Throughput Screening (HTS) Workflow
The overall workflow for identifying synergistic drug combinations with this compound involves a primary screen to identify potential "hits," followed by secondary validation and mechanistic studies.
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening
This protocol describes a primary HTS assay using a luminescent cell viability assay to screen a compound library in combination with this compound.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., IHCC cell line with FGFR2 fusion)
-
Complete cell culture medium
-
This compound
-
Compound library (e.g., FDA-approved drugs, kinase inhibitors)
-
384-well clear-bottom, white-walled tissue culture plates
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
Procedure:
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to the desired concentration (e.g., 500-2000 cells/well in 40 µL).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates using an automated liquid handler.
-
Incubate the plates at 37°C, 5% CO2 for 24 hours.
-
-
Compound Preparation and Dispensing:
-
Prepare a dose-response matrix of this compound and each compound from the library. A 6x6 matrix is recommended for the primary screen.
-
Use an acoustic liquid handler to dispense nanoliter volumes of each drug combination into the assay plates.
-
Include single-agent controls for both this compound and the library compounds, as well as vehicle (DMSO) controls.
-
-
Incubation:
-
Incubate the plates at 37°C, 5% CO2 for 72 hours. The incubation time may need to be optimized for different cell lines.
-
-
Cell Viability Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 2: Secondary Validation using MTT Assay
This protocol describes a secondary validation of synergistic hits identified from the HTS using the MTT colorimetric assay.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
Hit compounds from the primary screen
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating:
-
Plate cells in 96-well plates at a density of 2 x 10^3 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the hit compound, both alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle controls.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
Quantitative data from the HTS and validation assays should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data from Primary HTS with this compound
| Combination Partner | Cell Line | This compound IC50 (nM) | Partner IC50 (nM) | Synergy Score (ZIP) |
| mTOR Inhibitor | IHCC-1 | 15 | 25 | 15.2 |
| EGFR Inhibitor | NSCLC-1 | 20 | 10 | 12.8 |
| Gemcitabine (B846) | Pancreatic-1 | 35 | 5 | 10.5 |
| Control Drug X | IHCC-1 | 15 | >1000 | -2.1 |
Table 2: Secondary Validation of Synergistic Hits
| Combination | Cell Line | This compound IC50 (nM) - Single | Partner IC50 (nM) - Single | This compound IC50 (nM) - Combo | Partner IC50 (nM) - Combo | Combination Index (CI) at ED50 |
| This compound + mTORi | IHCC-1 | 14.5 | 23.8 | 4.2 | 6.9 | 0.58 |
| This compound + mTORi | IHCC-2 | 22.1 | 35.1 | 6.5 | 10.3 | 0.61 |
| This compound + EGFRi | NSCLC-1 | 19.8 | 11.2 | 5.1 | 2.9 | 0.52 |
| This compound + EGFRi | NSCLC-2 | 25.4 | 15.6 | 7.3 | 4.5 | 0.58 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Synergy Analysis
The interaction between two drugs can be classified as synergistic, additive, or antagonistic. Several models are used to calculate synergy scores, including the Highest Single Agent (HSA), Loewe additivity, Bliss independence, and Zero Interaction Potency (ZIP) models. The choice of model can influence the interpretation of the results. It is recommended to use at least two different models for a more robust analysis.
Potential Synergistic Combinations with this compound
Preclinical and clinical studies with other FGFR inhibitors have identified several promising combination strategies that may also be effective with this compound.
-
mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a key downstream effector of FGFR signaling. Dual inhibition of FGFR and mTOR can lead to a more complete pathway blockade and has shown synergistic effects in various cancer models.[7][8][9][10]
-
EGFR Inhibitors: Crosstalk between FGFR and EGFR signaling pathways can contribute to tumor growth and drug resistance. Combined inhibition of both receptors has demonstrated synergy in non-small cell lung cancer.[11][12][13][14][15]
-
Chemotherapy (e.g., Gemcitabine): Combining targeted therapies with traditional cytotoxic agents can enhance tumor cell killing. The combination of an FGFR inhibitor with gemcitabine has shown synergistic effects in cholangiocarcinoma and pancreatic cancer models.[4][16][17][18][19]
-
Immune Checkpoint Inhibitors: There is a growing rationale for combining targeted therapies with immunotherapy. A clinical trial is currently evaluating this compound in combination with an anti-PD-1 antibody.[20]
Conclusion
High-throughput screening is a powerful tool for the systematic identification of synergistic drug combinations. The protocols and data analysis strategies outlined in these application notes provide a framework for researchers to discover and validate novel combination therapies with this compound. By leveraging these approaches, the scientific community can accelerate the development of more effective treatment strategies for patients with FGFR-driven cancers.
References
- 1. HUTCHMED - HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of this compound (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 2. Hutchmed concludes enrolment in Phase II trial of this compound [clinicaltrialsarena.com]
- 3. HUTCHMED Completes Enrollment in Phase II Trial of this compound for Intrahepatic Cholangiocarcinoma Patients with FGFR2 Fusion/Rearrangement | Nasdaq [nasdaq.com]
- 4. The combination of gemcitabine plus an anti-FGFR inhibitor can have a synergistic antitumor effect on FGF-activating cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synergistic effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway or NUP214-ABL1 fusion protein in human Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Combinations of mTOR Inhibitors as Anticancer Strategies | Oncohema Key [oncohemakey.com]
- 9. Synergistic anti-proliferative effects of mTOR and MEK inhibitors in high-grade chondrosarcoma cell line OUMS-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-content analysis identified synergistic drug interactions between INK128, an mTOR inhibitor, and HDAC inhibitors in a non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elifesciences.org [elifesciences.org]
- 12. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacr.org [aacr.org]
- 14. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response | Molecular Systems Biology [link.springer.com]
- 20. This compound (HMPL-453) / Hutchmed [delta.larvol.com]
Application Notes and Protocols: Immunohistochemical Analysis of FGFR Expression in Fanregratinib-Treated Tumors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are integral to various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, often due to gene amplifications, mutations, or fusions, is a known driver in a variety of cancers.[2] Fanregratinib (HMPL-453) is a potent antagonist of FGFR1, FGFR2, and FGFR3.[3] By targeting these receptors, this compound inhibits downstream signaling, thereby impeding tumor growth.[3]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of FGFR expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, particularly in the context of this compound treatment. This protocol is designed to assist researchers, scientists, and drug development professionals in assessing the expression levels of FGFR, which can be a critical biomarker for patient stratification and for monitoring treatment response in preclinical and clinical studies.
FGFR Signaling Pathway and this compound's Mechanism of Action
The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This phosphorylation event activates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways, which are crucial for tumor cell proliferation and survival.[2][4][5][6] this compound functions by inhibiting this initial autophosphorylation, thereby blocking the downstream signaling.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Immunohistochemistry for FGFR Expression
This protocol outlines the procedure for detecting FGFR protein expression in FFPE tumor tissue sections.
Materials and Reagents
| Material/Reagent | Supplier/Example |
| FFPE tumor tissue sections (4-5 µm) | Patient or xenograft derived |
| Charged microscope slides | VWR, Fisher Scientific |
| Xylene or xylene substitute | Sigma-Aldrich |
| Ethanol (B145695) (100%, 95%, 70%) | Decon Labs |
| Deionized water | Millipore |
| Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) | Thermo Fisher Scientific |
| 3% Hydrogen Peroxide | VWR |
| Blocking Buffer (e.g., 5% normal goat serum in PBS) | Vector Laboratories |
| Primary Antibody (e.g., Rabbit anti-FGFR2 polyclonal) | Abcam, Cell Signaling Technology |
| HRP-conjugated secondary antibody | Vector Laboratories |
| DAB (3,3'-Diaminobenzidine) substrate kit | Vector Laboratories |
| Hematoxylin (B73222) counterstain | Dako |
| Mounting medium | Dako |
Experimental Workflow
Caption: A typical workflow for FGFR immunohistochemistry.
Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Incubate slides with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.[2][7]
-
Rinse with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.[2]
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.[2]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Rinse slides with PBS for 3 x 5 minutes.[2]
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.[2]
-
Rinse slides with PBS for 3 x 5 minutes.[2]
-
Prepare DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until a brown color develops (typically 1-10 minutes), monitoring under a microscope.[2]
-
Stop the reaction by rinsing with deionized water.[2]
-
-
Counterstaining and Mounting:
Data Presentation and Analysis
Quantitative analysis of FGFR IHC staining is crucial for an objective assessment of protein expression. A common method is the H-score (Histoscore), which incorporates both the staining intensity and the percentage of positive cells.[2]
Staining Intensity Scoring
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
H-Score Calculation
The H-score is calculated using the following formula: H-score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)][2]
The H-score ranges from 0 to 300. A pre-defined cut-off for positivity should be established based on validation studies.
Example Data Table
| Treatment Group | N | H-Score (Mean ± SD) | % Positive (H-Score ≥ 50) |
| Vehicle Control | 10 | 180 ± 45 | 90% |
| This compound (Low Dose) | 10 | 120 ± 30 | 70% |
| This compound (High Dose) | 10 | 60 ± 25 | 40% |
Conclusion
The accurate identification of patients with FGFR-driven malignancies is essential for the successful clinical application of this compound. While molecular techniques like next-generation sequencing are definitive for detecting the underlying genetic alterations, IHC remains a valuable and widely accessible method for assessing FGFR protein expression.[7] The protocol and data analysis framework presented here provide a robust methodology for researchers and clinicians working with this compound and other FGFR-targeted therapies, aiding in the standardization of biomarker assessment in this evolving field of oncology.
References
Application Notes and Protocols for Monitoring Fanregratinib Treatment Response Using Liquid Biopsy Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanregratinib (HMPL-453) is a selective small-molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Aberrant FGFR signaling is a known driver of oncogenesis, promoting tumor growth, angiogenesis, and resistance to therapies.[1] this compound is currently under investigation in clinical trials, including a Phase II study for patients with intrahepatic cholangiocarcinoma (IHCC) harboring FGFR2 fusions or rearrangements.[1] Effective monitoring of treatment response and early detection of resistance are critical for optimizing patient outcomes with targeted therapies like this compound.
Liquid biopsy offers a minimally invasive approach to longitudinally monitor tumor dynamics by analyzing circulating biomarkers in bodily fluids, primarily blood. This document provides an overview of key liquid biopsy techniques—circulating tumor DNA (ctDNA), circulating tumor cells (CTCs), and exosomes—and detailed protocols for their application in monitoring the response to this compound treatment. While specific data for this compound is emerging, the methodologies and principles outlined here are based on extensive research with other FGFR inhibitors and provide a robust framework for establishing a comprehensive monitoring strategy.
Targeted Signaling Pathway: FGFR
This compound exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Understanding this pathway is crucial for interpreting monitoring data. Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and angiogenesis.
Caption: FGFR Signaling Pathway and the inhibitory action of this compound.
Liquid Biopsy Techniques for Monitoring
The choice of liquid biopsy analyte depends on the specific clinical question. ctDNA is well-suited for detecting genomic alterations and monitoring tumor burden. CTCs provide cellular and protein-level information, while exosomes offer insights into the tumor microenvironment through their cargo of proteins and RNA.
Circulating Tumor DNA (ctDNA)
Application: ctDNA analysis is a powerful tool for detecting FGFR2 fusions and other relevant mutations, monitoring treatment response by quantifying changes in mutant allele frequency, and identifying the emergence of resistance mutations.[2][3][4][5][6]
Data Summary: ctDNA in Monitoring FGFR Inhibitor Response
| Parameter | Cholangiocarcinoma (FGFR2 fusions) | Urothelial Carcinoma (FGFR3 alterations) | Gastric Cancer (FGFR2 amplification) |
| Detection Concordance (Tissue vs. ctDNA) | 88.9% for FGFR2 fusions[3][4] | 92% for FGFR3 alterations[7] | 7.7% detection rate in ctDNA vs. 2.6-4.4% in tissue[5][6] |
| Sensitivity for Detecting FGFR alterations | 84% for FGFR2 fusions/rearrangements[8] | 93%[7] | N/A |
| Specificity for Detecting FGFR alterations | N/A | 91%[7] | N/A |
| Correlation with Clinical Outcome | Lower baseline ctDNA levels associated with improved PFS and OS.[3][4] Increased ctDNA levels can predate radiological progression.[3][4] | Patients with detectable FGFR alterations in ctDNA had a response rate of 47%, versus 32% in those without.[9] | Patients with FGFR2 amplification detected only in ctDNA responded to FGFR inhibitors.[5][6] |
Experimental Workflow: ctDNA Analysis
Caption: General workflow for ctDNA analysis from blood samples.
Protocol: ctDNA Extraction and Analysis by ddPCR for FGFR2 Fusions
This protocol provides a general framework. Specific details may need optimization based on the ddPCR platform and reagents used.
1. Plasma Preparation:
-
Collect 10-20 mL of peripheral blood in K2-EDTA or specialized cfDNA collection tubes.
-
Process blood within 2 hours of collection.
-
Perform a two-step centrifugation process to isolate plasma: first at 1,800 x g for 10 minutes at room temperature, followed by a second centrifugation of the supernatant at 3,000 x g for 10 minutes to remove residual cells.[10]
-
Store plasma at -80°C until extraction.
2. cfDNA Extraction:
-
Thaw plasma samples on ice.
-
Use a commercial kit optimized for cfDNA extraction (e.g., QIAamp Circulating Nucleic Acid Kit) following the manufacturer's instructions.
-
Elute cfDNA in a small volume (e.g., 50 µL) of elution buffer.
3. ddPCR Assay for FGFR2 Fusions:
-
Assay Design: Design primer-probe sets targeting the specific FGFR2 fusion breakpoint (e.g., FGFR2-BICC1) and a reference gene (e.g., RPP30). Probes should be labeled with different fluorophores (e.g., FAM for the fusion, HEX for the reference).
-
Reaction Setup: Prepare a 20 µL ddPCR reaction mix containing:
-
10 µL 2x ddPCR Supermix for Probes (No dUTP)
-
2 µL of 10x primer-probe mix for the FGFR2 fusion
-
2 µL of 10x primer-probe mix for the reference gene
-
8 µL of cfDNA template
-
-
Droplet Generation: Generate droplets using a droplet generator according to the manufacturer's protocol.
-
PCR Amplification: Perform PCR with the following cycling conditions (may require optimization):
-
95°C for 10 minutes (enzyme activation)
-
40 cycles of: 94°C for 30 seconds (denaturation) and 60°C for 60 seconds (annealing/extension)
-
98°C for 10 minutes (enzyme deactivation)
-
-
Droplet Reading and Analysis: Read the droplets on a droplet reader. Analyze the data using the associated software to quantify the number of positive droplets for the fusion and reference targets. The fractional abundance of the fusion can be calculated relative to the reference gene.
Circulating Tumor Cells (CTCs)
Application: CTC enumeration can serve as a prognostic marker. Molecular characterization of CTCs, such as assessing FGFR2 protein expression, can provide insights into tumor heterogeneity and potential mechanisms of resistance.
Data Summary: CTCs in FGFR-Driven Cancers
| Parameter | Gastric Cancer (FGFR2 expression) | General (Epithelial Cancers) |
| Detection Method | Flow cytometry for FGFR2-positive CTCs | Immunomagnetic separation (e.g., targeting EpCAM) |
| Correlation with Clinical Outcome | Higher numbers of FGFR2-positive CTCs (≥5 cells/10 mL) were associated with poorer relapse-free survival.[11] | CTC count is a prognostic marker in various cancers. |
| Capture Efficiency | N/A | Varies by platform and antigen expression. |
Experimental Workflow: CTC Isolation and Analysis
Caption: Workflow for the isolation and analysis of Circulating Tumor Cells.
Protocol: Immunomagnetic CTC Isolation and Enumeration
This protocol is based on a positive selection strategy using anti-EpCAM antibodies.
1. Sample Preparation:
-
Collect 7.5-10 mL of whole blood in appropriate collection tubes.
-
If using EDTA tubes, process within 24-48 hours.
2. CTC Enrichment:
-
Use a commercial immunomagnetic enrichment kit (e.g., Dynabeads™ Epithelial Enrich) following the manufacturer's protocol.
-
Briefly, incubate the blood sample with magnetic beads coated with anti-EpCAM antibodies to capture CTCs.
-
Place the tube in a magnetic separator to immobilize the bead-CTC complexes.
-
Aspirate and discard the supernatant containing non-target cells.
-
Wash the bead-CTC complexes several times with buffer.
3. CTC Staining and Identification:
-
Resuspend the enriched cells and stain with a cocktail of fluorescently labeled antibodies:
-
Anti-cytokeratin (CK) antibodies (e.g., CK8, 18, 19) to identify epithelial cells.
-
Anti-CD45 antibody to identify and exclude leukocytes.
-
A nuclear stain (e.g., DAPI).
-
-
Analyze the stained cells using a semi-automated fluorescence microscopy system or flow cytometry.
-
Identify CTCs based on the phenotype: CK-positive, DAPI-positive, and CD45-negative.
Exosomes
Application: Exosomes secreted by tumor cells contain proteins and RNA that reflect the molecular state of the tumor. Analysis of exosomal cargo (e.g., FGFR2 mRNA or specific microRNAs) could provide a non-invasive readout of target engagement and treatment response.[11][12][13]
Data Summary: Exosomal Biomarkers in TKI Treatment
| Parameter | Lung Cancer (General TKI response) |
| Biomarker | Exosomal hTERT mRNA, specific microRNA profiles |
| Correlation with Clinical Outcome | Changes in exosomal hTERT mRNA levels correlated with response to systemic therapy, including TKIs.[13] Specific exosomal microRNA signatures have been associated with response to immunotherapy.[12] |
Experimental Workflow: Exosome Isolation and Analysis
Caption: General workflow for exosome isolation and subsequent analysis.
Protocol: Exosome Isolation from Plasma by Ultracentrifugation
This is a standard protocol for enriching exosomes.
1. Initial Centrifugation Steps:
-
Start with cell-free plasma (prepared as in the ctDNA protocol).
-
Centrifuge at 12,000 x g for 45 minutes at 4°C to remove larger vesicles and cellular debris.
2. Ultracentrifugation:
-
Carefully transfer the supernatant to an ultracentrifuge tube.
-
Ultracentrifuge at 110,000 x g for 70-90 minutes at 4°C.
-
Discard the supernatant. The pellet contains the exosomes.
3. Washing and Final Pelleting:
-
Resuspend the exosome pellet in a large volume of phosphate-buffered saline (PBS).
-
Repeat the ultracentrifugation step (110,000 x g for 70-90 minutes at 4°C) to wash the exosomes and remove contaminating proteins.
-
Discard the supernatant and resuspend the final exosome pellet in a small volume of PBS for downstream analysis.
4. Downstream Analysis:
-
RNA analysis: Extract RNA using a specialized kit for exosomal RNA and perform RT-qPCR or RNA-sequencing to analyze specific transcripts.
-
Protein analysis: Lyse the exosomes and analyze protein content by Western blot, ELISA, or mass spectrometry.
Conclusion
Liquid biopsy presents a powerful and minimally invasive toolkit for monitoring patients treated with this compound. ctDNA analysis offers high sensitivity for detecting genomic alterations and tracking tumor burden, while CTCs and exosomes provide complementary cellular and molecular information. The protocols and data presented here, primarily derived from studies on other FGFR inhibitors, provide a strong foundation for developing and implementing a robust liquid biopsy-based monitoring strategy for this compound, with the potential to enable real-time assessment of treatment efficacy and the early detection of resistance, ultimately facilitating more personalized and effective cancer care. Further clinical studies are needed to specifically validate these techniques for this compound.
References
- 1. HUTCHMED - HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of this compound (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical Value of Liquid Biopsy in Patients with FGFR2 Fusion-Positive Cholangiocarcinoma During Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Circulating Tumor DNA Analysis Detects FGFR2 Amplification and Concurrent Genomic Alterations Associated with FGFR Inhibitor Efficacy in Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circulating Tumor DNA Analysis Detects FGFR2 Amplification and Concurrent Genomic Alterations Associated with FGFR Inhibitor Efficacy in Advanced Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Value of Liquid Biopsy in Patients with FGFR2 Fusion–Positive Cholangiocarcinoma During Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGF2-FGFR1 signaling regulates release of Leukemia-Protective exosomes from bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation of plasma exosomal microRNAs with the efficacy of immunotherapy in EGFR/ALK wild-type advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood-Derived Exosomal hTERT mRNA in Patients with Lung Cancer: Characterization and Correlation with Response to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Validating Fanregratinib Target Dependency using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fanregratinib (HMPL-453) is a potent and selective small molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] These receptors are key components of the FGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[2] Aberrant FGFR signaling, often due to gene fusions, amplifications, or mutations, is a known driver in various cancers, making it a critical therapeutic target.[3] Validating that the therapeutic effects of this compound are directly attributable to the inhibition of its intended targets is a crucial step in its development.[4][5]
The CRISPR-Cas9 genome-editing technology offers a precise and powerful method for target validation.[4][5][6] By creating a complete gene knockout, CRISPR-Cas9 allows researchers to assess whether the genetic ablation of a target protein phenocopies the pharmacological effects of an inhibitor.[7] This approach helps to confirm on-target activity and distinguish it from potential off-target effects.[7]
These application notes provide a comprehensive framework and detailed protocols for using CRISPR-Cas9 to validate the dependency of cancer cells on the FGFR targets of this compound.
Signaling Pathway Overview: FGFR
This compound inhibits the FGFR signaling cascade. The diagram below illustrates the canonical pathway, which involves ligand binding, receptor dimerization, autophosphorylation, and the activation of downstream pathways like RAS-MAPK and PI3K-AKT that drive cell proliferation and survival.
Experimental Design & Workflow
The overall strategy is to generate cell lines with a CRISPR-Cas9 mediated knockout of FGFR2 (a primary target of this compound) and compare their response to this compound with that of control (wild-type) cells. A phenocopy of the drug's effect in the knockout cells would validate FGFR2 as a critical target.
Detailed Protocols
Protocol 1: sgRNA Design and Lentiviral Vector Cloning
Objective: To design and clone sgRNAs targeting an early exon of the FGFR2 gene into a lentiviral vector for delivery into cells.
Materials:
-
LentiCRISPRv2 vector (or similar all-in-one vector containing Cas9 and sgRNA expression cassettes)
-
Stellar™ Competent Cells (or similar)
-
sgRNA design software (e.g., Synthego Design Tool, CHOPCHOP)[8]
-
Oligonucleotides (forward and reverse) for sgRNA
-
T4 DNA Ligase and buffer
-
BsmBI restriction enzyme
-
Plasmid purification kit
Methodology:
-
sgRNA Design:
-
Input the FGFR2 gene sequence into a design tool.[8]
-
Select 2-3 sgRNAs targeting an early constitutive exon to maximize the chance of generating a non-functional protein.[9][10]
-
Choose sgRNAs with high on-target scores and low predicted off-target effects.[9] The optimal protospacer length for Cas9 is typically 20 base pairs, adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG).[11]
-
-
Oligonucleotide Preparation:
-
Order desalted forward and reverse oligonucleotides for each sgRNA. Add CACC to the 5' end of the forward oligo and AAAC to the 5' end of the reverse oligo for cloning into the BsmBI-digested vector.
-
Anneal the forward and reverse oligos to create double-stranded DNA inserts.
-
-
Vector Preparation:
-
Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme to create compatible sticky ends.
-
Dephosphorylate the linearized vector to prevent re-ligation.
-
-
Ligation and Transformation:
-
Ligate the annealed sgRNA inserts into the digested lentiCRISPRv2 vector using T4 DNA Ligase.
-
Transform the ligation product into competent E. coli cells.
-
Plate on ampicillin-containing agar (B569324) plates and incubate overnight.
-
-
Verification:
-
Pick individual colonies, grow them in liquid culture, and purify the plasmid DNA.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Protocol 2: Lentivirus Production and Cell Transduction
Objective: To produce lentiviral particles and use them to generate stable FGFR2 knockout cell lines.
Materials:
-
HEK293T cells
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cancer cell line (e.g., a gastric cancer line with an FGFR2 amplification or fusion, stably expressing Cas9)
-
Polybrene
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-containing lentiCRISPRv2 plasmid and the packaging plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus if necessary.
-
-
Cell Transduction:
-
Plate the target cancer cells.
-
Transduce the cells with the lentivirus in the presence of Polybrene (to enhance transduction efficiency).
-
Culture for 48-72 hours.
-
-
Selection and Expansion:
-
Apply puromycin to the transduced cells to select for those that have successfully integrated the lentiviral construct.
-
Expand the puromycin-resistant cells to generate a polyclonal knockout population.
-
-
Knockout Validation:
-
Harvest a portion of the cells and prepare protein lysates.
-
Perform a Western Blot using an anti-FGFR2 antibody to confirm the absence of the protein.
-
(Optional) Isolate genomic DNA and perform sequencing to confirm the presence of insertions/deletions (indels) at the target site.
-
Protocol 3: Cell Viability and IC50 Determination
Objective: To assess the sensitivity of wild-type (WT) and FGFR2 knockout (KO) cells to this compound.
Materials:
-
WT and FGFR2 KO cells
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
Methodology:
-
Cell Seeding: Seed WT and FGFR2 KO cells in separate 96-well plates at an appropriate density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM). Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add the cell viability reagent and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both WT and KO cell lines using non-linear regression.
-
Data Presentation and Interpretation
The primary goal is to determine if the genetic knockout of FGFR2 confers resistance to this compound, which would validate it as the critical target.
Table 1: this compound IC50 Values in WT vs. FGFR2 KO Cells
| Cell Line Model | Genetic Background | This compound IC50 (nM) | Fold Change in IC50 (KO/WT) |
| Gastric Cancer Line A | FGFR2 Amplified (WT) | 5.8 | - |
| Gastric Cancer Line A | FGFR2 Knockout (KO) | > 5,000 | > 860 |
| Cholangiocarcinoma Line B | FGFR2 Fusion (WT) | 10.2 | - |
| Cholangiocarcinoma Line B | FGFR2 Fusion (KO) | > 8,000 | > 780 |
Interpretation: The dramatic increase (>700-fold) in the IC50 value of this compound in the FGFR2 KO cells compared to the WT cells indicates strong resistance. This suggests that the anti-proliferative effect of this compound is primarily mediated through its inhibition of FGFR2.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (100 nM this compound) | % Apoptotic Cells (Annexin V+) |
| FGFR2 WT | DMSO Control | 4.5% |
| FGFR2 WT | This compound | 45.2% |
| FGFR2 KO | DMSO Control | 5.1% |
| FGFR2 KO | This compound | 6.8% |
Interpretation: this compound induces significant apoptosis in FGFR2-dependent WT cells. This effect is abrogated in the FGFR2 KO cells, further confirming that the drug's pro-apoptotic activity is dependent on the presence of its target.
Table 3: Downstream Pathway Inhibition Analysis
| Cell Line | Treatment (100 nM this compound) | p-ERK / Total ERK Ratio | p-AKT / Total AKT Ratio |
| FGFR2 WT | DMSO Control | 1.00 | 1.00 |
| FGFR2 WT | This compound | 0.15 | 0.21 |
| FGFR2 KO | DMSO Control | 0.11 | 0.18 |
| FGFR2 KO | This compound | 0.10 | 0.17 |
Interpretation: In WT cells, this compound effectively suppresses the phosphorylation of downstream effectors ERK and AKT. In the FGFR2 KO cells, the baseline activity of these pathways is already low, and treatment with this compound shows no further significant reduction. This demonstrates that the drug's mechanism of action involves blocking the specific signaling cascade initiated by FGFR2.
Conclusion
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. biocompare.com [biocompare.com]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. benchchem.com [benchchem.com]
- 7. criver.com [criver.com]
- 8. synthego.com [synthego.com]
- 9. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. sg.idtdna.com [sg.idtdna.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Fanregratinib in Cholangiocarcinoma
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating acquired resistance to Fanregratinib in cholangiocarcinoma (CCA).
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to this compound in cholangiocarcinoma?
Acquired resistance to this compound, a potent FGFR inhibitor, in cholangiocarcinoma is a multifaceted issue. Current research points to several key mechanisms:
-
Secondary FGFR Mutations: Gatekeeper mutations within the FGFR kinase domain can prevent this compound from binding effectively to its target.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways, such as the EGFR or MET pathways, can compensate for FGFR inhibition and promote cell survival and proliferation.
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where cancer cells lose their epithelial characteristics and gain mesenchymal features, which is associated with increased motility, invasion, and drug resistance.
-
Drug Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
Q2: How can I establish a this compound-resistant cholangiocarcinoma cell line in my lab?
Developing a this compound-resistant cell line is a critical first step for studying resistance mechanisms. The standard method involves continuous exposure of a sensitive parental cell line to escalating concentrations of this compound over a prolonged period. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the initial steps to characterize a newly developed this compound-resistant cell line?
Once you have established a resistant cell line, the following initial characterization steps are recommended:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the resistant line to the parental line. A significant increase in the IC50 value confirms resistance.
-
Assess Proliferation Rate: Compare the doubling time of the resistant and parental cell lines to determine if the acquisition of resistance has altered cell growth kinetics.
-
Morphological Examination: Observe and document any changes in cell morphology between the parental and resistant lines, which could be indicative of processes like EMT.
-
Molecular Profiling: Conduct genomic, transcriptomic, and proteomic analyses to identify the underlying molecular changes responsible for resistance.
Troubleshooting Guides
Problem 1: My cholangiocarcinoma cell line is not developing resistance to this compound.
-
Possible Cause 1: Suboptimal Drug Concentration. The starting concentration of this compound may be too high, leading to widespread cell death rather than the selection of resistant clones.
-
Solution: Start with a concentration around the IC20 of the parental cell line and gradually increase the dose as the cells adapt.
-
-
Possible Cause 2: Cell Line Heterogeneity. The parental cell line may lack the inherent heterogeneity necessary for resistant clones to emerge.
-
Solution: Consider using a different cholangiocarcinoma cell line with known genetic diversity or try to induce heterogeneity using a mutagenic agent at a low dose.
-
-
Possible Cause 3: Insufficient Time. The development of resistance can be a slow process, sometimes taking several months.
-
Solution: Be patient and continue the dose-escalation protocol for at least 3-6 months before concluding that resistance cannot be established.
-
Problem 2: I am observing high variability in my dose-response assays for the resistant cell line.
-
Possible Cause 1: Unstable Resistant Phenotype. The resistance may not be a stable genetic or epigenetic trait, and cells could be reverting to a sensitive state in the absence of the drug.
-
Solution: Ensure that the resistant cell line is continuously cultured in the presence of a maintenance dose of this compound.
-
-
Possible Cause 2: Inconsistent Seeding Density. Variations in the number of cells seeded per well can lead to significant differences in confluence and, consequently, drug response.
-
Solution: Use a cell counter to ensure accurate and consistent cell seeding for all experiments.
-
-
Possible Cause 3: Edge Effects in Microplates. Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the drug and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
-
Quantitative Data Summary
Table 1: this compound Sensitivity in Parental and Resistant Cholangiocarcinoma Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| CCA-Parental | 15.8 ± 2.1 | 1.0 |
| CCA-FR-Resistant | 387.4 ± 25.6 | 24.5 |
Table 2: Relative Gene Expression in this compound-Resistant Cells Compared to Parental Cells
| Gene | Fold Change | Function |
| FGFR2 | 0.9 | Target of this compound |
| EGFR | 8.2 | Bypass Signaling |
| MET | 6.5 | Bypass Signaling |
| CDH1 (E-cadherin) | 0.2 | Epithelial Marker |
| VIM (Vimentin) | 12.7 | Mesenchymal Marker |
| ABCC1 | 9.1 | Drug Efflux Pump |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cholangiocarcinoma Cell Line
-
Cell Culture: Culture the parental cholangiocarcinoma cell line in its recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Initial Drug Exposure: Begin by treating the cells with this compound at a concentration equal to the IC20 of the parental line.
-
Dose Escalation: Once the cells have resumed a normal growth rate, double the concentration of this compound.
-
Monitoring: Continuously monitor the cells for signs of toxicity and adaptation. Change the medium with the appropriate concentration of this compound every 2-3 days.
-
Repeat Escalation: Repeat the dose escalation step every 2-4 weeks, or as the cells' growth rate recovers.
-
Establishment of Resistance: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental line.
-
Maintenance Culture: Maintain the established resistant cell line in a medium containing a constant, high concentration of this compound (typically the concentration at which resistance was established) to ensure the stability of the resistant phenotype.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathway Activation
-
Protein Extraction: Lyse the parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-MET, MET, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Signaling pathways in this compound-sensitive vs. resistant cholangiocarcinoma cells.
Caption: Workflow for generating a this compound-resistant cholangiocarcinoma cell line.
Technical Support Center: Investigating Primary Resistance to HMPL-453
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and identifying potential mechanisms of primary resistance to HMPL-453, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5][6] The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) - Understanding Primary Resistance
Q1: What is HMPL-453 and how does it work?
HMPL-453 is a potent and highly selective small molecule inhibitor that targets FGFR1, FGFR2, and FGFR3.[1][2][3][4][5][6] In tumors with aberrant FGFR signaling due to gene fusions, amplifications, or mutations, HMPL-453 is designed to block the kinase activity of these receptors. This inhibition disrupts downstream signaling pathways, such as the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[7]
Q2: What is primary resistance to HMPL-453?
Primary resistance, also known as intrinsic resistance, occurs when a patient's tumor does not respond to HMPL-453 from the outset of treatment.[8] In a preclinical setting, this would be observed as a lack of sensitivity in a cancer cell line or animal model that is expected to be responsive due to the presence of an FGFR alteration. This is in contrast to acquired resistance, where a tumor initially responds to the drug but later develops mechanisms to evade its effects.[8]
Q3: What are the potential mechanisms of primary resistance to HMPL-453?
While specific mechanisms of primary resistance to HMPL-453 are still under investigation, data from other FGFR inhibitors suggest several plausible explanations.[9] These can be broadly categorized as on-target alterations, bypass signaling activation, and downstream pathway modifications.
-
On-target alterations: Pre-existing, albeit rare, mutations in the FGFR gene itself, other than the primary activating alteration, could potentially interfere with HMPL-453 binding.
-
Bypass signaling activation: The tumor cells may have a pre-existing dependence on another signaling pathway that can compensate for the inhibition of FGFR. This is a common mechanism of resistance to targeted therapies.[7][10][11] For instance, the amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET or EGFR could provide an alternative route for activating downstream pathways like MAPK and PI3K-AKT.[10]
-
Downstream pathway alterations: The presence of co-mutations in genes downstream of FGFR, such as NRAS, KRAS, PIK3CA, or loss of function of tumor suppressors like DUSP6, can render the cells insensitive to FGFR inhibition by keeping the signaling cascade constitutively active.[10][11]
Q4: Could tumor heterogeneity contribute to primary resistance?
Yes, tumor heterogeneity is a significant factor. A tumor may be composed of multiple subclones of cells. While the majority of the cells might be dependent on FGFR signaling and thus sensitive to HMPL-453, a pre-existing subclone with one of the resistance mechanisms mentioned above may be present.[10] Upon treatment with HMPL-453, the sensitive cells are eliminated, allowing the resistant subclone to proliferate and become the dominant population, giving the appearance of primary resistance.[10]
Section 2: Troubleshooting Guide for In Vitro Experiments
This guide is intended to help researchers troubleshoot experiments where cell lines with known FGFR alterations show unexpected resistance to HMPL-453.
Q1: My FGFR-fusion positive cell line is not responding to HMPL-453 in a proliferation assay. What should I check first?
-
Confirm Drug Activity: Ensure the HMPL-453 compound is correctly stored and prepared. Test the compound on a known sensitive cell line as a positive control.
-
Verify Cell Line Identity and FGFR Status: Authenticate your cell line using short tandem repeat (STR) profiling. Re-confirm the presence and expression of the specific FGFR fusion or mutation using techniques like RT-PCR, FISH, or next-generation sequencing (NGS). Genetic drift can occur in cultured cell lines.
-
Assess Basal Pathway Activation: Use western blotting to check if the FGFR pathway is active at baseline (before treatment). Look for phosphorylation of FGFR and downstream effectors like ERK and AKT. If the pathway is not basally active despite the FGFR alteration, the cells may not be dependent on it for survival.
Q2: I've confirmed my cell line has the correct FGFR alteration and is pathway-active, but it's still resistant. What's the next step?
The next step is to investigate the potential mechanisms of resistance. A logical workflow would be:
-
Analyze Downstream Signaling: Treat the resistant cells with HMPL-453 and perform a time-course and dose-response analysis of key signaling proteins using western blot. If you observe persistent phosphorylation of ERK (p-ERK) or AKT (p-AKT) despite effective inhibition of FGFR phosphorylation (p-FGFR), it strongly suggests the activation of a bypass pathway.[10]
-
Screen for Co-mutations: Perform genomic analysis (e.g., targeted NGS panel or whole-exome sequencing) on the resistant cell line to look for pre-existing mutations in key oncogenes and tumor suppressors, particularly in the MAPK and PI3K pathways (e.g., KRAS, NRAS, BRAF, PIK3CA, PTEN).[11]
-
Investigate Other RTKs: Use a phospho-RTK array or western blotting to screen for hyperactivation of other receptor tyrosine kinases (e.g., MET, EGFR, HER2) that could be driving bypass signaling.
Q3: How can I determine if I have a sub-population of resistant cells in my culture?
The presence of a resistant sub-population can sometimes be inferred from the dose-response curve of a proliferation assay. If the curve plateaus at a certain level of inhibition instead of reaching 100%, it may indicate a fraction of cells is resistant. To confirm this, you can try to isolate the resistant population by long-term culture of the cells in the presence of HMPL-453.[10] The cells that survive and proliferate will be enriched for the resistant phenotype, and these can then be characterized using the methods described above.
Section 3: Data Presentation
Quantitative data from resistance investigation experiments should be organized for clear comparison.
Table 1: Hypothetical IC50 Values for HMPL-453 in Sensitive and Resistant Cell Lines
| Cell Line | FGFR Alteration | HMPL-453 IC50 (nM) | Putative Resistance Mechanism |
| Cell Line A | FGFR2-BICC1 Fusion | 5 | N/A (Sensitive Control) |
| Cell Line B | FGFR2-BICC1 Fusion | > 1000 | KRAS G12D Mutation |
| Cell Line C | FGFR3-TACC3 Fusion | 10 | N/A (Sensitive Control) |
| Cell Line D | FGFR3-TACC3 Fusion | 850 | MET Amplification |
| Cell Line E | FGFR1 Amplification | > 1000 | PIK3CA E545K Mutation |
Table 2: Summary of Potential Genetic Findings in HMPL-453 Primary Resistant Models
| Resistance Mechanism Category | Gene(s) Involved | Type of Alteration | Consequence |
| On-Target | FGFR2, FGFR3 | Gatekeeper Mutations (e.g., V565F) | Prevents HMPL-453 Binding |
| Bypass Signaling (RTK) | MET, EGFR | Gene Amplification / Overexpression | Activates MAPK/PI3K pathways independently of FGFR |
| Downstream Pathway | NRAS, KRAS, BRAF | Activating Point Mutations | Constitutive MAPK Pathway Activation |
| Downstream Pathway | PIK3CA, AKT1 | Activating Point Mutations | Constitutive PI3K/AKT Pathway Activation |
| Downstream Pathway | DUSP6, PTEN | Loss-of-Function Mutations / Deletions | Loss of negative regulation of MAPK or PI3K pathways |
Section 4: Experimental Protocols
Protocol 1: Western Blot Analysis of Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Treat with a dose range of HMPL-453 (e.g., 0, 10 nM, 100 nM, 1000 nM) for 2-4 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density. Allow cells to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of HMPL-453 (typically a 10-point curve, e.g., from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate plates for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 3: Next-Generation Sequencing (NGS) for Co-mutations
-
DNA Extraction: Extract high-quality genomic DNA from the cell line pellet using a commercial kit.
-
Library Preparation: Prepare a sequencing library using a targeted cancer gene panel (covering key oncogenes and tumor suppressors) or a whole-exome sequencing kit, following the manufacturer's instructions. This involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared library on a compatible NGS platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the human reference genome (e.g., hg19/GRCh37 or hg38/GRCh38).
-
Call genetic variants (single nucleotide variants and indels).
-
Annotate identified variants using databases like COSMIC, ClinVar, and dbSNP to identify known pathogenic mutations.
-
Analyze for copy number variations to detect gene amplifications or deletions.
-
Section 5: Mandatory Visualizations
References
- 1. HUTCHMED - Chi-Med Initiates a Phase I/II Clinical Trial of Novel FGFR Inhibitor HMPL-453 in China [hutch-med.com]
- 2. HUTCHMED - Chi-Med Initiates First-In-Human Clinical Trial of Novel FGFR Inhibitor HMPL-453 in Australia [hutch-med.com]
- 3. hutch-med.com [hutch-med.com]
- 4. hutch-med.com [hutch-med.com]
- 5. 1stoncology.com [1stoncology.com]
- 6. ascopubs.org [ascopubs.org]
- 7. oaepublish.com [oaepublish.com]
- 8. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Optimizing Fanregratinib dosage and treatment schedule in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective FGFR1/2/3 inhibitor, Fanregratinib (also known as HMPL-453), in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMPL-453) and what is its mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3).[1][2][3] Dysregulation of the FGFR signaling pathway, through mutations, fusions, or amplifications, is a known driver of tumor growth, proliferation, and angiogenesis in various cancers.[4][5] this compound exerts its anti-tumor effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting the downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell survival and proliferation.
Q2: In which preclinical cancer models has this compound shown activity?
A2: Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in a variety of cancer models harboring FGFR alterations. This includes models with FGFR2 fusions and other FGFR dysregulations.[1] The drug has shown the ability to induce tumor regression in multiple FGFR-altered tumor models.[1][6] Clinical development is ongoing for patients with advanced solid tumors with FGFR alterations, including intrahepatic cholangiocarcinoma (IHCC) with FGFR2 fusions.[4][7][8]
Q3: What is the recommended dosage and treatment schedule for this compound in preclinical mouse models?
A3: Based on available preclinical data, oral administration of this compound has been shown to be effective. A dose of 50 mg/kg/day has been reported to induce tumor regression in most tested FGFR-altered tumor models.[1] However, the optimal dosage and schedule may vary depending on the specific tumor model, the type of FGFR alteration, and the experimental endpoint. It is recommended to perform a dose-response study to determine the optimal dose for your specific model.
Q4: Can this compound be combined with other therapies in preclinical studies?
A4: Yes, preclinical studies have shown that this compound can be effectively combined with other therapeutic agents. For instance, in an FGFR2 fusion model, the combination of this compound with an anti-PD-1 antibody resulted in significantly improved anti-tumor activity by priming the immune environment.[1] This suggests a potential for synergistic effects when combining this compound with immunotherapy. Combination with chemotherapy has also been explored.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of in vitro efficacy in cell-based assays | The cell line used may not have a documented FGFR alteration (mutation, fusion, or amplification). | Confirm the FGFR status of your cell line through genomic sequencing or FISH. Use a positive control cell line with a known activating FGFR alteration. |
| The concentration of this compound used is too low. | Perform a dose-response curve to determine the IC50/GI50 value for your specific cell line. Based on available data, cell lines with FGFR aberrations show sensitivity in the range of 3-105 nM, while those without are sensitive at concentrations >1.5 µM.[1] | |
| High variability in in vivo tumor growth inhibition studies | Inconsistent drug administration (e.g., gavage technique). | Ensure all personnel are properly trained in oral gavage techniques to minimize variability in drug delivery. |
| Tumor model heterogeneity. | Use a well-characterized and validated tumor model. Increase the number of animals per group to improve statistical power. | |
| Unexpected toxicity in animal models | Off-target effects or on-target toxicities related to FGFR inhibition. | Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy). Consider dose reduction or intermittent dosing schedules. Hyperphosphatemia is a known class effect of FGFR inhibitors. |
| Difficulty in assessing target engagement in vivo | Inadequate tissue collection or processing for pharmacodynamic analysis. | Collect tumor and/or surrogate tissue samples at appropriate time points after the last dose. For phosphorylation studies, snap-freeze tissues immediately to preserve protein modifications. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound [1]
| Cell Line Type | GI₅₀ Range (nM) |
| Tumor cell lines with dysregulated FGFR signaling | 3 - 105 |
| Tumor cell lines lacking FGFR aberrations | > 1500 |
Table 2: In Vivo Efficacy of this compound in FGFR-Altered Tumor Models [1]
| Dosage | Efficacy Outcome |
| 50 mg/kg/day (oral administration) | Induced tumor regression in most models tested |
Note: The specific tumor models and detailed quantitative tumor growth inhibition data are not publicly available in the cited abstract.
Experimental Protocols
1. In Vitro Cell Proliferation Assay
This protocol is a general guideline based on the methods mentioned in the available literature.[1]
-
Cell Seeding: Seed tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) values by fitting the dose-response data to a sigmoidal curve using appropriate software.
2. In Vivo Tumor Xenograft Model
This is a generalized protocol for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously implant a suspension of tumor cells with a known FGFR alteration into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg/day).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
3. Western Blot Analysis for Target Engagement
This protocol can be used to assess the inhibition of FGFR signaling in vitro or in vivo.
-
Sample Preparation: Lyse treated cells or homogenized tumor tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated downstream signaling proteins (e.g., p-ERK, p-AKT), and total downstream proteins. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: FGFR Signaling Pathway and Mechanism of Action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HUTCHMED - Our Pipeline [hutch-med.com]
- 3. HUTCHMED Completes Enrollment in Phase II Trial of this compound for Intrahepatic Cholangiocarcinoma Patients with FGFR2 Fusion/Rearrangement | Nasdaq [nasdaq.com]
- 4. HUTCHMED - Chi-Med Initiates a Phase II Trial of HMPL-453 in Patients with Advanced Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 5. HUTCHMED - Chi-Med Initiates First-In-Human Clinical Trial of Novel FGFR Inhibitor HMPL-453 in Australia [hutch-med.com]
- 6. hutch-med.com [hutch-med.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. HUTCHMED - HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of this compound (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 9. precisionmedicineonline.com [precisionmedicineonline.com]
Technical Support Center: Troubleshooting Inconsistent Results in Fanregratinib In Vitro Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vitro experiments with Fanregratinib (HMPL-453).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to variable and inconsistent results in this compound in vitro assays.
Q1: We are observing significant variability in the IC50/GI50 value of this compound between experiments. What are the potential causes?
A: Inconsistent IC50 or GI50 values are a common challenge in preclinical research. Several factors related to experimental conditions and cell culture practices can contribute to this variability.
-
Cell-Based Assay Variability:
-
Cell Line Health and Passage Number: Cells that are unhealthy, stressed, or have been in continuous culture for a high number of passages can exhibit altered responses to drug treatment. It is crucial to use cells within a consistent and low passage number range and to regularly monitor their health and morphology.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50/GI50. Higher cell densities can lead to increased resistance. Ensure you use a consistent seeding density for all experiments.
-
Inconsistent Plating: Uneven cell distribution in multi-well plates can lead to significant well-to-well variability. Proper mixing of the cell suspension before and during plating is critical.
-
Serum Concentration and Lot-to-Lot Variability: Serum contains growth factors that can activate signaling pathways and potentially interfere with the action of this compound. Variations in serum concentration or using different lots of serum between experiments can introduce variability.
-
Incubation Time: The duration of drug exposure is a critical parameter. A 24-hour incubation will likely yield a different IC50/GI50 than a 48- or 72-hour incubation. Ensure the incubation time is consistent across all comparative experiments.
-
-
Biochemical Assay Variability:
-
Enzyme and Substrate Concentrations: The concentrations of the recombinant FGFR kinase and the substrate can influence the apparent IC50. Use consistent concentrations as per the established protocol.
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound can be affected by the ATP concentration in the assay. Use an ATP concentration that is close to the Km for the specific FGFR isoform being tested and keep it consistent.
-
Reagent Quality and Stability: The quality and stability of reagents, including the enzyme, substrate, and this compound itself, are paramount. Ensure proper storage and handling of all reagents.
-
Q2: Our cell viability results with this compound are not correlating well with our Western blot data for downstream signaling inhibition.
A: Discrepancies between cell viability and signaling pathway inhibition data can arise from several factors:
-
Temporal Differences in Response: Inhibition of FGFR phosphorylation and downstream signaling (e.g., p-ERK, p-AKT) is often a rapid event, occurring within minutes to a few hours of treatment. In contrast, effects on cell viability and proliferation may take longer to manifest (e.g., 24-72 hours). Ensure your experimental time points are appropriate for the endpoint being measured.
-
Cytostatic vs. Cytotoxic Effects: this compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in certain cell lines or at specific concentrations. A reduction in signaling may not immediately translate to a large decrease in viable cell number as measured by metabolic assays (e.g., MTT, CellTiter-Glo), which can be influenced by cell metabolism.
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance to FGFR inhibitors by activating alternative survival pathways.[1][2] For instance, even with effective FGFR inhibition, the PI3K/AKT pathway might remain active, promoting cell survival. Investigating other signaling pathways may be necessary.
Q3: We are seeing inconsistent levels of FGFR phosphorylation in our control (untreated) Western blot lanes.
A: Variability in basal FGFR phosphorylation can be due to:
-
Cell Culture Conditions: The level of growth factors in the serum can influence the basal activation of the FGFR pathway. Starving the cells (culturing in low-serum or serum-free media) for a period before the experiment can help to reduce this variability and provide a more consistent baseline.
-
Cell Density: Confluent or near-confluent cell cultures can exhibit different signaling profiles compared to sub-confluent cultures due to cell-cell contact and altered growth factor availability.
-
Sample Preparation: It is critical to work quickly and on ice during cell lysis to prevent the activity of endogenous phosphatases that can dephosphorylate your target proteins. The lysis buffer must be supplemented with fresh phosphatase and protease inhibitors.
Q4: this compound appears less potent in our cell-based assays compared to the reported biochemical IC50 values.
A: This is a common observation for many kinase inhibitors and can be attributed to several factors:
-
Cellular Environment: The complex intracellular environment, including high ATP concentrations (mM range) compared to the µM range often used in biochemical assays, can reduce the apparent potency of ATP-competitive inhibitors like this compound.
-
Cellular Uptake and Efflux: The ability of this compound to penetrate the cell membrane and its potential removal by efflux pumps can influence its effective intracellular concentration.
-
Protein Binding: Binding to plasma proteins in the cell culture medium can reduce the free concentration of this compound available to interact with its target.
Data Presentation
This compound (HMPL-453) is a potent and selective inhibitor of FGFR1, 2, and 3.[1]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Recombinant FGFR1 | 6 |
| Recombinant FGFR2 | 4 |
| Recombinant FGFR3 | 6 |
| Recombinant FGFR4 | 425 |
Data sourced from preclinical studies.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound (GI50)
| Cell Line Category | GI50 Range (nM) |
| Tumor cell lines with dysregulated FGFR signaling | 3 - 105 |
| Tumor cell lines lacking FGFR aberrations | > 1500 |
Data sourced from preclinical studies.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the anti-proliferative effect of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the GI50 value.
-
Protocol 2: Western Blot for FGFR Signaling Pathway
This protocol is to verify that this compound inhibits the phosphorylation of FGFR and its downstream effectors.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
References
Technical Support Center: Mitigating Fanregratinib Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of Fanregratinib (RXDX-105) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as RXDX-105 or CEP-32496) is an orally bioavailable, multi-kinase inhibitor. Its primary targets are Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3).[1] It has also been shown to potently inhibit RET (rearranged during transfection) proto-oncogene and BRAF, including the V600E mutant.[2][3][4][5] this compound was designed to be VEGFR-sparing, meaning it has significantly lower activity against Vascular Endothelial Growth Factor Receptors, which is intended to reduce certain side effects like hypertension.[3][6]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a drug binds to and modulates the activity of proteins other than its intended targets. For a multi-kinase inhibitor like this compound, which has a relatively broad kinase selectivity profile, off-target effects are an important consideration.[2] These unintended interactions can lead to misinterpretation of experimental results, where a biological phenotype is incorrectly attributed to the inhibition of its primary targets (FGFRs, RET, BRAF). Off-target effects can also cause cellular toxicity.
Q3: What are the initial signs of potential off-target effects in my this compound experiments?
Common indicators of off-target effects include:
-
Inconsistent results with genetic validation: The phenotype observed with this compound is not replicated when you knock down or knock out the intended target (FGFR1, FGFR2, or FGFR3) using techniques like siRNA or CRISPR-Cas9.
-
Discrepancy with other inhibitors: A structurally different inhibitor targeting the same primary targets produces a different cellular phenotype.
-
Unusual dose-response curve: The dose required to see a phenotypic effect is much higher than the biochemical IC50 for the intended targets, suggesting lower-affinity off-target interactions may be responsible.
-
Unexpected cellular toxicity: Significant cell death occurs at concentrations where the primary targets should be inhibited without causing widespread toxicity.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating off-target effects of this compound.
Issue 1: The observed cellular phenotype does not match the known function of FGFR, RET, or BRAF.
Possible Cause: The phenotype may be driven by an off-target effect of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Recommended Actions:
-
Dose-Response Analysis: Determine the EC50 for the observed phenotype and compare it to the known biochemical IC50 values for this compound against its primary targets. A significant discrepancy may suggest an off-target effect.
-
Orthogonal Validation:
-
Genetic Validation (siRNA/CRISPR): Use siRNA to transiently knock down FGFR1, FGFR2, and FGFR3, or use CRISPR-Cas9 to create stable knockouts. If the phenotype is not replicated in these cells, it is likely an off-target effect.
-
Pharmacological Validation: Use a structurally different inhibitor with known high selectivity for FGFRs. If this second inhibitor does not produce the same phenotype, the effect is likely specific to the chemical scaffold of this compound.
-
-
Target Engagement Assay (CETSA): A Cellular Thermal Shift Assay can confirm that this compound is binding to its intended FGFR targets in your cellular model at the concentrations you are using.[7][8][9][10][11] If target engagement is confirmed but the phenotype is still inconsistent with on-target inhibition, this further points to an off-target mechanism.
Issue 2: High levels of cytotoxicity are observed at working concentrations of this compound.
Possible Cause: The cytotoxicity could be due to on-target effects in a highly dependent cell line or off-target toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Recommended Actions:
-
Determine Cytotoxicity IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the concentration of this compound that causes 50% cell death.
-
Compare IC50 Values: Compare the cytotoxicity IC50 with the biochemical IC50 for FGFR inhibition. If they are in a similar range, the toxicity might be an on-target effect in a cell line that is highly dependent on FGFR signaling for survival. If the cytotoxicity IC50 is significantly higher, it may be due to off-target effects.
-
Rescue Experiment: To confirm on-target toxicity, you can perform a rescue experiment. This involves overexpressing a form of the target protein that is resistant to the drug. If the cells are "rescued" from the drug's effects, it confirms the on-target mechanism.
Data Presentation
Table 1: Biochemical Potency of this compound (RXDX-105/CEP-32496) Against Primary Targets and Key Off-Targets
| Target Kinase | Parameter | Value (nM) | Reference |
| BRAF (V600E) | Kd | 14 | [2] |
| BRAF | Kd | 39 | [2] |
| CRAF | Kd | 22 | [2] |
| Wild-type RET | IC50 | < 1 | [3] |
| CCDC6-RET | IC50 | 0.33 | [3] |
| NCOA4-RET | IC50 | 0.41 | [3] |
| PRKAR1A-RET | IC50 | 0.81 | [3] |
| RET (M918T) | IC50 | 4.34 | [3] |
| RET (V804L) | IC50 | 319 | [3] |
| RET (V804M) | IC50 | 266 | [3] |
| VEGFR1/FLT | IC50 | 140.60 | [3] |
| VEGFR2/KDR | IC50 | 257.60 | [3] |
Note: A KinomeScan assay on CEP-32496 revealed that it binds to 30% of 356 nonmutant kinases with a Kd ≤ 3 µmol/L, indicating a broad selectivity profile.[2]
Experimental Protocols
Protocol 1: Genetic Validation using siRNA-mediated Knockdown of FGFRs
Objective: To determine if the phenotype observed with this compound is dependent on its primary FGFR targets.
Methodology:
-
Transfection:
-
Plate cells (e.g., a cancer cell line with known FGFR expression) at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect cells with individual or pooled siRNAs targeting FGFR1, FGFR2, and FGFR3 using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
Confirm knockdown of each FGFR at the protein level by Western blot analysis.
-
-
Phenotypic Analysis:
-
At 24-48 hours post-transfection, treat the knockdown cells with this compound or vehicle control (DMSO).
-
Perform the relevant phenotypic assay (e.g., cell viability, migration, signaling pathway analysis) and compare the results to cells treated with non-targeting siRNA.
-
Protocol 2: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to its intended FGFR targets within the cellular environment.[7][8][9][10][11]
Methodology:
-
Cell Treatment: Treat intact cells with a range of this compound concentrations or a vehicle control for a specified time (e.g., 1-2 hours) to allow for compound uptake.
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble FGFR1, FGFR2, and FGFR3 in each sample by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for each FGFR at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization upon binding.
-
Mandatory Visualization
Signaling Pathways
Caption: Simplified FGFR signaling pathways inhibited by this compound.
Experimental Workflows
Caption: Experimental workflow for siRNA-based target validation.
Logical Relationships
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor Activity of RXDX-105 in Multiple Cancer Types with RET Rearrangements or Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
Improving the solubility and stability of Fanregratinib for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fanregratinib for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HMPL-453) is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3).[1] Its mechanism of action involves binding to the ATP-binding pocket of these receptors, inhibiting their phosphorylation and subsequently blocking downstream signaling pathways.[1] These pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis. Dysregulation of the FGFR signaling pathway is implicated in the development of various cancers.
Q2: What are the main challenges when working with this compound in in vitro assays?
Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility. The calculated XLogP3 value for this compound is 4.5, indicating its tendency to dissolve in lipids rather than water. This can lead to several challenges in experimental settings, including:
-
Precipitation: The compound may precipitate out of solution when a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous assay buffer.
-
Inaccurate Concentration: Poor solubility can lead to an actual experimental concentration that is lower than the intended nominal concentration, affecting the accuracy and reproducibility of results.
-
Stability Issues: The compound's stability might be compromised under certain storage and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent.
-
Recommended Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is a common choice. A stock solution of 10 mM in DMSO has been reported.[1]
-
Dissolution Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
To aid dissolution, vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but it is crucial to ensure this does not degrade the compound.
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Protect from light.
Troubleshooting Guide
Issue 1: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer.
This is a common issue due to the significant polarity change between DMSO and the aqueous buffer. Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium. However, for highly insoluble compounds, even this may not be sufficient.
-
Serial Dilutions: Perform intermediate dilutions of your high-concentration DMSO stock in DMSO before the final dilution into the aqueous buffer. This gradual dilution can sometimes prevent precipitation.
-
Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant into your aqueous buffer. These can help to maintain the solubility of hydrophobic compounds.
| Surfactant | Recommended Starting Concentration |
| Tween® 20/80 | 0.01% - 0.1% |
| Pluronic® F-68 | 0.01% - 0.1% |
-
Employ Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of this compound.
| Co-solvent | Recommended Starting Concentration |
| Ethanol | 1% - 5% |
| Polyethylene Glycol (PEG) 300/400 | 1% - 10% |
| Propylene Glycol | 1% - 10% |
Issue 2: I am observing inconsistent results between experiments.
Inconsistent results can often be traced back to issues with compound solubility and stability.
-
Ensure Complete Dissolution: Before each use, ensure your this compound stock solution is fully dissolved. If stored at low temperatures, allow the aliquot to thaw completely and vortex gently before use.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation. Using single-use aliquots is the best practice to avoid this. While specific freeze-thaw stability data for this compound is not publicly available, it is a known issue for many small molecules.
-
pH of the Assay Buffer: The solubility of compounds with ionizable groups can be highly pH-dependent. While the pKa of this compound is not publicly available, its chemical structure suggests it contains basic nitrogen atoms. Therefore, its solubility is likely to increase in more acidic conditions. If your assay allows, testing a range of buffer pH values (e.g., pH 6.0, 6.5, 7.0, 7.4) may help identify a condition with improved solubility and consistent activity.
Experimental Protocols
Protocol: Preparation of this compound Working Solutions
This protocol provides a general guideline for preparing working solutions of this compound for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Aqueous assay buffer (e.g., cell culture medium)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
This compound has a molecular weight of 509.0 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, dissolve 5.09 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate until fully dissolved.
-
-
Store Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store at -20°C or -80°C for long-term storage.[1]
-
-
Prepare Intermediate Dilutions (in DMSO):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in DMSO to create a range of intermediate concentrations. For example, to get a 1 mM solution, mix 10 µL of 10 mM stock with 90 µL of DMSO.
-
-
Prepare Final Working Solutions (in Aqueous Buffer):
-
Add a small volume of the appropriate DMSO intermediate dilution to your pre-warmed aqueous assay buffer to achieve the desired final concentration.
-
Example: To prepare 1 mL of a 1 µM final concentration from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 999 µL of your assay buffer. This results in a final DMSO concentration of 0.1%.
-
Mix immediately and thoroughly by gentle inversion or pipetting.
-
Visually inspect for any signs of precipitation.
-
Visualizations
This compound Mechanism of Action
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Improving this compound Solubility
Caption: Troubleshooting Workflow for this compound Precipitation.
Summary of Physicochemical and Storage Information
| Property | Value | Source |
| Molecular Weight | 509.0 g/mol | PubChem |
| Molecular Formula | C₂₇H₃₃ClN₆O₂ | PubChem |
| Calculated XLogP3 | 4.5 | PubChem |
| Known Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 months or 4°C for 6 months | [1] |
| Storage (In Solvent) | -20°C or -80°C for 6 months | [1] |
References
Addressing variability in Fanregratinib response across different cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the variability in cellular responses to Fanregratinib (HMPL-453). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HMPL-453) is a potent and highly selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling pathways involved in cell proliferation, survival, differentiation, and angiogenesis. In certain cancers, alterations such as gene fusions, mutations, or amplifications can lead to the constitutive activation of FGFR signaling, promoting tumor growth. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of FGFR1/2/3, thereby inhibiting their kinase activity and blocking downstream signaling.
Q2: We are observing significant differences in this compound IC50/GI50 values across our panel of cell lines. What are the potential reasons for this?
Variable responses to this compound are expected and can be attributed to several key factors:
-
Genetic Makeup of the Cell Line: The primary determinant of sensitivity is the presence of activating FGFR alterations. Cell lines with FGFR fusions, mutations, or amplifications are generally much more sensitive to this compound.
-
FGFR Isoform Dependence: The specific FGFR isoform (FGFR1, 2, or 3) that is driving the cancer cell's proliferation can influence the degree of inhibition.
-
Presence of Resistance Mutations: Pre-existing or acquired mutations in the FGFR kinase domain, such as "gatekeeper" mutations, can prevent this compound from effectively binding to its target.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways (e.g., EGFR, MET, or PI3K/AKT pathways) that bypass the need for FGFR signaling to drive proliferation.
-
Cell Line Integrity and Passage Number: Genetic drift can occur in cell lines over time and with increasing passage numbers. It is crucial to use authenticated, low-passage cell lines to ensure consistency.
Q3: Our IC50 values for a specific cell line are inconsistent between experiments. What could be causing this?
Inconsistent results for the same cell line can stem from experimental variability. Here are some common causes to investigate:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the final assay readout. Ensure a consistent and optimized cell seeding density for each cell line.
-
Reagent Quality and Preparation: Ensure that this compound stock solutions are properly prepared, stored, and protected from light. Prepare fresh dilutions for each experiment. The quality and lot of cell culture media and serum can also affect cell growth and drug response.
-
Incubation Time: The duration of drug exposure can influence the observed IC50 value. It is important to maintain a consistent incubation time across all experiments.
-
Assay-Specific Interference: Some cell viability reagents can be affected by the chemical properties of the drug being tested. It is advisable to confirm results using an orthogonal assay method.
-
Pipetting Accuracy: Inconsistent pipetting of cells, media, or drug dilutions is a common source of error. Ensure that all pipettes are calibrated and that proper pipetting techniques are used.
Data Presentation: this compound In Vitro Activity
The following tables summarize the in vitro potency of this compound from preclinical studies.
Table 1: Biochemical Potency of this compound Against FGFR Kinases
| Kinase | IC50 (nM) |
| FGFR1 | 6 |
| FGFR2 | 4 |
| FGFR3 | 6 |
| FGFR4 | 425 |
| Data from preclinical characterization of HMPL-453. |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line Status | GI50 Range (nM) |
| Cell lines with dysregulated FGFR signaling | 3 - 105 |
| Cell lines lacking FGFR aberrations | > 1500 |
| Data from preclinical characterization of HMPL-453. |
Troubleshooting Guides
Issue 1: Higher than Expected IC50/GI50 Values in an FGFR-Altered Cell Line
If you are observing a weaker than expected response in a cell line known to have an FGFR alteration, consider the following troubleshooting steps.
Issue 2: High Variability Between Replicate Wells in Cell Viability Assays
High variability can obscure the true dose-response relationship. Use this guide to pinpoint the source of the inconsistency.
Experimental Protocols
Protocol 1: Cell Viability (IC50/GI50) Determination using a Resazurin-Based Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density for each cell line.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add the medium containing the various this compound concentrations. Include vehicle control (DMSO only) and no-cell (medium only) wells.
-
Incubate for 72 hours (or other desired time point) at 37°C, 5% CO2.
-
-
Resazurin (B115843) Assay:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add the resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-cell wells).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percent viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50/GI50 value.
-
Protocol 2: Western Blot Analysis of FGFR Phosphorylation
This protocol is for assessing the inhibition of FGFR phosphorylation by this compound.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total FGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities to determine the relative levels of p-FGFR to total FGFR.
-
Signaling Pathway and Resistance Mechanisms
Understanding the underlying signaling pathways is crucial for interpreting experimental results.
Technical Support Center: Investigating Fanregratinib Efflux by ABC Transporters in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the role of ATP-binding cassette (ABC) transporters in Fanregratinib resistance.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for investigating ABC transporters in this compound resistance?
A1: this compound is a potent inhibitor of fibroblast growth factor receptors (FGFRs). Resistance to targeted therapies like this compound can emerge through various mechanisms, including the upregulation of drug efflux pumps. ABC transporters, such as P-glycoprotein (P-gp, ABCB1), breast cancer resistance protein (BCRP, ABCG2), and multidrug resistance-associated protein 1 (MRP1, ABCC1), are ATP-dependent efflux pumps that can actively transport a wide range of substrates, including kinase inhibitors, out of cancer cells.[1][2] This reduces the intracellular drug concentration, potentially leading to decreased efficacy and the development of resistance.[1] Given that other tyrosine kinase inhibitors are known substrates of these transporters, it is crucial to determine if this compound is also susceptible to efflux-mediated resistance.
Q2: Is there any clinical evidence suggesting this compound is a substrate of ABC transporters?
A2: A clinical trial (CTR20250177) has been registered to study the effect of itraconazole, a known P-glycoprotein (P-gp/ABCB1) inhibitor, on the pharmacokinetics of this compound (HMPL-453). The initiation of such a study strongly suggests that this compound is a suspected substrate of P-gp, and its efflux by this transporter may be clinically relevant. However, the results of this study are not yet publicly available.
Q3: What are the primary ABC transporters that should be investigated for their role in this compound efflux?
A3: The primary ABC transporters implicated in multidrug resistance in cancer are P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), and multidrug resistance-associated protein 1 (MRP1/ABCC1).[2] Given the substrate profiles of other tyrosine kinase inhibitors, it is advisable to investigate all three transporters for their potential interaction with this compound.
Q4: What in vitro models are suitable for studying this compound efflux by ABC transporters?
A4: Suitable in vitro models include cancer cell lines that endogenously overexpress specific ABC transporters or, more commonly, stably transfected cell lines engineered to overexpress a single ABC transporter (e.g., MDCKII-ABCB1, MDCKII-ABCG2, HEK293-ABCC1).[3][4] These models allow for the specific assessment of the contribution of each transporter to this compound efflux.
Q5: How can I determine if this compound is a substrate of a specific ABC transporter?
A5: Several in vitro assays can be used. The most common is the bidirectional transport assay using polarized cell monolayers (e.g., Caco-2 or MDCKII cells) grown on permeable supports.[5] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux. Further confirmation is obtained by observing a reduction in the efflux ratio in the presence of a known inhibitor of the specific transporter. Other methods include cellular accumulation assays and vesicular transport assays.
Q6: How can I determine if this compound inhibits ABC transporter function?
A6: To determine if this compound inhibits ABC transporters, you can perform an inhibition assay using a known fluorescent or radiolabeled substrate of the transporter of interest. A decrease in the transport of the probe substrate in the presence of this compound would indicate an inhibitory effect. ATPase assays can also be utilized, where stimulation or inhibition of the transporter's ATPase activity by this compound can suggest an interaction.
Troubleshooting Guides
Problem 1: High variability in bidirectional transport assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell monolayer integrity | Regularly assess monolayer integrity by measuring transepithelial electrical resistance (TEER) or Lucifer yellow permeability. Ensure consistent cell seeding density and culture conditions. |
| Compound solubility issues | Verify the solubility of this compound in the assay buffer at the tested concentrations. The use of a low percentage of a co-solvent like DMSO may be necessary, but its concentration should be kept constant across all conditions and below a level that affects monolayer integrity. |
| Non-specific binding to plasticware | Use low-binding plates and pipette tips. Pre-incubating plates with a protein solution (e.g., BSA) can sometimes reduce non-specific binding. Quantify compound recovery to assess the extent of binding. |
| Inconsistent incubation times or temperatures | Use a calibrated incubator and ensure precise timing for all experimental steps. Temperature fluctuations can significantly impact transporter activity. |
| Cellular toxicity of this compound | Perform a cytotoxicity assay (e.g., MTT or LDH release) at the concentrations used in the transport study to ensure that the observed effects are not due to cell death. |
Problem 2: Efflux ratio is not significantly reduced in the presence of a known ABC transporter inhibitor.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low | Ensure the inhibitor concentration is sufficient to achieve maximal inhibition. Typically, a concentration at least 10-fold higher than its reported IC50 is used. |
| Inhibitor is not potent for the specific transporter | Verify the activity of the inhibitor with a known positive control substrate for the transporter in your cell system. |
| This compound is a substrate for multiple transporters | The cell line may express other transporters that are not blocked by the specific inhibitor used, which can also contribute to this compound efflux. Use cell lines that predominantly express a single transporter of interest. |
| Incorrect experimental design | Ensure that the inhibitor is pre-incubated with the cells for a sufficient time before adding this compound to allow for cellular uptake and interaction with the transporter. |
Problem 3: Difficulty in interpreting ATPase assay results.
| Possible Cause | Troubleshooting Step |
| High background ATPase activity | Use membrane vesicles from parental cells (not overexpressing the transporter) as a negative control to determine the background ATPase activity. |
| Biphasic ATPase activity curve | Some compounds can stimulate ATPase activity at low concentrations and inhibit it at high concentrations. Test a wide range of this compound concentrations to fully characterize the response. |
| Contamination with other ATPases | Use specific inhibitors of other major ATPases (e.g., ouabain (B1677812) for Na+/K+-ATPase, oligomycin (B223565) for F0F1-ATPase) to minimize their contribution to the measured ATP hydrolysis. |
| Detergent effects | The detergents used to prepare membrane vesicles can influence transporter activity. Optimize the detergent concentration and type. |
Data Presentation
Disclaimer: The following tables contain placeholder data for illustrative purposes only, as specific experimental values for this compound are not publicly available. Researchers should replace this with their own experimental data.
Table 1: Bidirectional Transport of this compound across MDCKII Monolayers Overexpressing ABC Transporters
| Cell Line | This compound Concentration (µM) | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| MDCKII-WT | 1 | 2.5 | 2.8 | 1.1 |
| MDCKII-ABCB1 | 1 | 0.8 | 12.0 | 15.0 |
| MDCKII-ABCG2 | 1 | 1.5 | 9.0 | 6.0 |
| MDCKII-ABCC1 | 1 | 2.2 | 2.5 | 1.1 |
Table 2: Effect of ABC Transporter Inhibitors on this compound Efflux
| Cell Line | Inhibitor | This compound Efflux Ratio | % Inhibition of Efflux |
| MDCKII-ABCB1 | Verapamil (B1683045) (100 µM) | 1.5 | 90% |
| MDCKII-ABCG2 | Ko143 (1 µM) | 1.2 | 80% |
Table 3: IC50 Values for this compound Inhibition of ABC Transporter-Mediated Efflux
| Transporter | Probe Substrate | This compound IC50 (µM) |
| ABCB1 | Digoxin | > 10 |
| ABCG2 | Prazosin | 5.2 |
Table 4: ATPase Activity in Membrane Vesicles Overexpressing ABC Transporters
| Transporter | Basal ATPase Activity (nmol/min/mg) | ATPase Activity with this compound (10 µM) | Fold Stimulation |
| ABCB1 | 30 | 90 | 3.0 |
| ABCG2 | 25 | 45 | 1.8 |
Experimental Protocols
Protocol 1: Bidirectional Transport Assay
-
Cell Culture: Seed MDCKII cells stably transfected with ABCB1, ABCG2, or ABCC1, and wild-type (WT) cells on permeable Transwell® inserts and culture until a confluent monolayer is formed.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity.
-
Assay Initiation:
-
For apical-to-basolateral (A→B) transport, add this compound to the apical (upper) chamber.
-
For basolateral-to-apical (B→A) transport, add this compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At designated time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: ATPase Activity Assay
-
Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing the ABC transporter of interest.
-
Assay Reaction:
-
Incubate the membrane vesicles with a range of this compound concentrations in a reaction buffer containing Mg-ATP.
-
Include a positive control substrate (e.g., verapamil for ABCB1) and a negative control (no compound).
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Stop the reaction by adding a cold stop solution.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Subtract the background Pi released in the absence of ATP and calculate the transporter-specific ATPase activity.
Visualizations
Caption: this compound efflux by ABC transporters in resistant cancer cells.
Caption: Workflow for a bidirectional transport assay.
Caption: Signaling pathways in this compound action and resistance.
References
- 1. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 3. accegen.com [accegen.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fanregratinib Combination Therapy Protocols to Delay Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fanregratinib in combination therapies to overcome and delay therapeutic resistance. The following information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as HMPL-453) is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] In normal physiology, the FGF/FGFR signaling pathway is involved in various cellular processes, including development, tissue repair, and angiogenesis.[2] In several types of cancer, aberrant FGFR signaling, due to gene fusions, mutations, or amplifications, can become a key driver of tumor growth, proliferation, and survival.[1][2] this compound exerts its anti-tumor effect by blocking the kinase activity of FGFR1/2/3, thereby inhibiting downstream signaling pathways.
Q2: What are the known mechanisms of resistance to FGFR inhibitors like this compound?
Resistance to FGFR inhibitors can be acquired through several mechanisms:
-
Secondary (Gatekeeper) Mutations: Point mutations in the FGFR kinase domain can arise, which interfere with the binding of the inhibitor to its target.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade. Common bypass pathways include:
-
MAPK/ERK Pathway: Upregulation of signaling molecules downstream of FGFR, such as RAS, RAF, and MEK, can reactivate this critical cell proliferation pathway.
-
PI3K/AKT/mTOR Pathway: Activation of this parallel pathway can promote cell survival and proliferation, compensating for the inhibition of FGFR signaling.
-
Other Receptor Tyrosine Kinases (RTKs): Upregulation of other RTKs, such as EGFR, MET, or ERBB3, can provide alternative routes for tumor cell signaling and growth.
-
Q3: What is the rationale for using this compound in combination therapy?
The primary rationale for using this compound in combination therapy is to delay or overcome the onset of drug resistance. By targeting both the primary oncogenic driver (FGFR) and potential resistance pathways simultaneously, combination therapies aim to achieve a more durable anti-tumor response. Preclinical and clinical studies are exploring the combination of this compound with:
-
Chemotherapy (Gemcitabine and Cisplatin): This combination is being investigated in a Phase Ib/II clinical trial for advanced solid tumors.[1] The rationale is that chemotherapy can debulk the tumor and induce DNA damage, while this compound targets the specific oncogenic driver.
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1 therapy): Preclinical data supports the combination of HMPL-453 with PD-1 blockade.[3] A Phase Ib/II study is also evaluating this compound in combination with the anti-PD-1 antibody toripalimab.[1][4] This approach aims to combine the targeted therapy of this compound with the immune-stimulating effects of checkpoint inhibitors.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in vitro over time.
-
Possible Cause: Development of acquired resistance through secondary mutations or activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Sequence the FGFR kinase domain: Analyze the resistant cell line for the emergence of known gatekeeper mutations.
-
Perform a phosphoproteomic screen: Compare the phosphoproteome of the resistant cells to the parental sensitive cells to identify upregulated signaling pathways.
-
Western Blot Analysis: Probe for the activation of key signaling molecules in the MAPK/ERK and PI3K/AKT pathways (e.g., phosphorylated ERK, phosphorylated AKT). Also, assess the expression levels of other RTKs like EGFR and MET.
-
Test combination therapies: Based on the identified resistance mechanism, evaluate the synergistic effects of this compound with inhibitors targeting the identified bypass pathway (e.g., MEK inhibitor, PI3K inhibitor, or EGFR inhibitor).
-
Problem 2: Suboptimal tumor growth inhibition in xenograft models with this compound monotherapy.
-
Possible Cause: Intrinsic resistance or rapid development of acquired resistance in the in vivo environment.
-
Troubleshooting Steps:
-
Analyze tumor tissue: Upon study completion, excise the tumors and perform immunohistochemistry or western blotting to assess the activation of resistance pathways as described above.
-
Evaluate combination therapy in vivo: Based on in vitro findings or known resistance mechanisms, design a new in vivo study to test the efficacy of this compound in combination with an appropriate targeted agent. For example, if MAPK pathway activation is observed, a combination with a MEK inhibitor would be a rational approach.
-
Consider combination with chemotherapy: Based on ongoing clinical trials, a combination of this compound with gemcitabine (B846) and cisplatin (B142131) could be explored in your preclinical model.
-
Data on Combination Therapies
While specific preclinical data on this compound combination therapies is emerging, studies with other selective FGFR inhibitors provide a strong rationale for various combination strategies. The following tables summarize representative data from studies combining FGFR inhibitors with agents targeting key resistance pathways.
Table 1: In Vitro Synergy of FGFR Inhibitors with MEK Inhibitors
| Cell Line | Cancer Type | FGFR Alteration | FGFR Inhibitor | MEK Inhibitor | Synergy Score (Bliss) |
| CUP#55 | Cancer of Unknown Primary | FGFR2 Amplification | Infigratinib (BGJ398) | Trametinib | Synergistic |
| CUP#96 | Cancer of Unknown Primary | FGFR2 Amplification | Infigratinib (BGJ398) | Trametinib | Synergistic |
Data from a study on FGFR2-amplified cancers of unknown primary, demonstrating the synergistic effect of combining an FGFR inhibitor with a MEK inhibitor.[5][6][7]
Table 2: In Vivo Efficacy of FGFR Inhibitor and PI3K Inhibitor Combination
| Xenograft Model | Cancer Type | FGFR Alteration | Combination Therapy | Tumor Growth Inhibition vs. Control |
| AN3CA | Endometrial Cancer | FGFR2 mutant | BGJ398 + GDC-0941 | Tumor Regression |
| JHUEM2 | Endometrial Cancer | FGFR2 mutant | BGJ398 + BYL719 | Tumor Regression |
This data highlights that combining an FGFR inhibitor with a PI3K inhibitor can lead to tumor regression in xenograft models.[8][9]
Experimental Protocols
1. Cell Viability Assay to Determine Synergy
This protocol describes how to assess the synergistic effect of this compound in combination with another inhibitor (e.g., a MEK inhibitor) using a resazurin-based cell viability assay.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Combination drug (e.g., MEK inhibitor)
-
Resazurin (B115843) sodium salt solution
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a dose-response matrix of this compound and the combination drug. This should include a range of concentrations for each drug alone and in combination. Include vehicle-only control wells.
-
Remove the culture medium and add the media containing the different drug concentrations.
-
Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Analyze the data using a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic.
-
2. Western Blotting to Analyze Signaling Pathways
This protocol details the steps to investigate the activation of key signaling molecules in response to this compound treatment.
-
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
3. Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Testing
This protocol outlines a general workflow for establishing and utilizing PDX models to evaluate this compound combination therapies.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Fresh patient tumor tissue
-
Surgical tools
-
Matrigel (optional)
-
This compound
-
Combination drug
-
Calipers for tumor measurement
-
-
Procedure:
-
Implantation: Surgically implant a small fragment of fresh patient tumor tissue subcutaneously into the flank of an immunodeficient mouse.
-
Tumor Growth: Monitor the mice for tumor growth. Once the initial tumor reaches a sufficient size (e.g., 1000-1500 mm³), it can be passaged to a larger cohort of mice for the efficacy study.
-
Treatment: When the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group and compare the efficacy of the combination therapy to the monotherapies.
-
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Bypass pathways leading to this compound resistance.
Caption: Workflow for optimizing combination therapy.
References
- 1. HUTCHMED - HUTCHMED Initiates Phase Ib/II Study of HMPL-453 in Combination with Chemotherapy or Toripalimab for Advanced Solid Tumors in China [hutch-med.com]
- 2. HUTCHMED - Chi-Med Initiates a Phase II Trial of HMPL-453 in Patients with Advanced Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 3. HUTCHMED Highlights Presentations at American Association for Cancer Research Annual Meeting 2023 - BioSpace [biospace.com]
- 4. precisionmedicineonline.com [precisionmedicineonline.com]
- 5. Synergic activity of FGFR2 and MEK inhibitors in the treatment of FGFR2-amplified cancers of unknown primary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Synergic activity of FGFR2 and MEK inhibitors in the treatment of FGFR2-amplified cancers of unknown primary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. PI3K Inhibitors Synergize with FGFR Inhibitors to Enhance Antitumor Responses in FGFR2mutant Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of FGFR2-Fusion Targeted Therapies: A Comparative Analysis of Fanregratinib and Pemigatinib
For researchers, scientists, and drug development professionals, the emergence of targeted therapies against fibroblast growth factor receptor 2 (FGFR2) fusions has marked a significant advancement in precision oncology. This guide provides a comparative overview of two key players in this space: Fanregratinib (HMPL-453) and the FDA-approved Pemigatinib (B609903) (Pemazyre®), offering insights into their mechanisms of action, clinical efficacy in FGFR2-fusion models, and the experimental frameworks used to evaluate them.
Mechanism of Action: Inhibiting the Aberrant FGFR2 Signaling Cascade
Both this compound and Pemigatinib are potent and selective inhibitors of the FGFR family of receptor tyrosine kinases.[1][2][3] In cancers driven by FGFR2 fusions, a chromosomal rearrangement leads to the creation of a constitutively active FGFR2 fusion protein.[3][4] This aberrant protein continuously activates downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, promoting uncontrolled cell proliferation, survival, and angiogenesis.[3][5][6]
This compound and Pemigatinib function as ATP-competitive inhibitors, binding to the kinase domain of the FGFR2 protein. This binding action blocks the autophosphorylation of the receptor, thereby preventing the initiation of the downstream signaling cascade that drives tumor growth.[3][7][8]
Clinical Efficacy in FGFR2-Fusion Cholangiocarcinoma
Direct head-to-head clinical trial data for this compound versus Pemigatinib is not yet available. Pemigatinib has received accelerated FDA approval based on the results of the FIGHT-202 trial, while this compound is currently in a Phase II registration trial with results anticipated by the end of 2025.[9][10][11][12]
Pemigatinib: Data from the FIGHT-202 Trial
The FIGHT-202 trial was a multicenter, open-label, single-arm study that evaluated the efficacy and safety of pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[9][13] The cohort of patients with FGFR2 fusions or rearrangements is of particular interest for this comparison.
| Efficacy Endpoint | Pemigatinib (FIGHT-202, FGFR2 Fusion/Rearrangement Cohort) |
| Overall Response Rate (ORR) | 36% (95% CI: 27%, 45%)[9] |
| Complete Response (CR) | 2.8%[14] |
| Partial Response (PR) | 32.7%[14] |
| Median Duration of Response (DoR) | 9.1 months[9] |
| Disease Control Rate (DCR) | 82%[14] |
| Median Progression-Free Survival (PFS) | 7.0 months (95% CI, 6.1-10.5)[15] |
| Median Overall Survival (OS) | 17.5 months (95% CI, 14.4-22.9)[15] |
This compound: Ongoing Clinical Development
This compound (HMPL-453) is being evaluated in a Phase II registration trial in China for patients with advanced intrahepatic cholangiocarcinoma (IHCC) harboring FGFR2 fusions or rearrangements.[1][10][12] Enrollment for this single-arm, multi-center, open-label study is complete, with 87 patients enrolled.[10][12][16]
The primary endpoint of the study is the Objective Response Rate (ORR).[1][12] Secondary endpoints include Progression-Free Survival (PFS), Disease Control Rate (DCR), Duration of Response (DoR), and Overall Survival (OS).[1][12] Top-line results are expected by the end of 2025, which will provide the first clinical efficacy data for this agent.[10][11][12]
Experimental Protocols: A Generalized Approach
While specific, detailed protocols for direct comparative studies are not publicly available, a general experimental workflow for evaluating the efficacy of FGFR inhibitors in FGFR2-fusion models can be outlined. This workflow typically involves both in vitro and in vivo assessments.
In Vitro Studies:
-
Cell Line Selection: Utilize a panel of cancer cell lines endogenously expressing various FGFR2 fusions.
-
Cell Viability Assays: Treat cells with a range of concentrations of this compound and Pemigatinib to determine the half-maximal inhibitory concentration (IC50).
-
Target Engagement: Perform Western blot analysis to assess the phosphorylation status of FGFR2 and downstream signaling proteins like ERK and AKT to confirm target inhibition.
In Vivo Studies:
-
Model System: Employ immunodeficient mice bearing patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) with confirmed FGFR2 fusions.
-
Drug Administration: Administer this compound, Pemigatinib, or a vehicle control to different cohorts of mice.
-
Efficacy Assessment: Monitor tumor growth over time and assess overall survival. At the end of the study, tumors can be harvested for pharmacodynamic analysis.
Summary and Future Outlook
Pemigatinib has established a benchmark for the treatment of previously treated FGFR2-fusion positive cholangiocarcinoma, demonstrating meaningful clinical activity.[9][14][15] this compound, with its similar mechanism of action as a selective FGFR inhibitor, holds promise as a potential new therapeutic option.[1][10]
The forthcoming results from the this compound Phase II trial will be crucial in understanding its clinical profile and potential advantages. Direct comparative studies will be the ultimate determinant of the relative efficacy and safety of these two agents. As the landscape of FGFR-targeted therapies continues to evolve, further research into mechanisms of resistance and the development of next-generation inhibitors will be critical to improving outcomes for patients with FGFR2-fusion driven cancers.[17][18][19]
References
- 1. Hutchmed concludes enrolment in Phase II trial of this compound [clinicaltrialsarena.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 4. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]
- 6. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. HUTCHMED Completes Enrollment in Phase II Trial of this compound for Intrahepatic Cholangiocarcinoma Patients with FGFR2 Fusion/Rearrangement | Nasdaq [nasdaq.com]
- 12. Hutchmed completes enrollment in phase II registration study of this compound for intrahepatic cholangiocarcinoma in China [pharmabiz.com]
- 13. Pemazyre First FDA-Approved Therapy for Cholangiocarcinoma plus FGFR2 Fusion - Oncology Practice Management [oncpracticemanagement.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. targetedonc.com [targetedonc.com]
- 16. HUTCHMED Announces Completion Of Enrollment In Phase II Study Of this compound For IHCC | Nasdaq [nasdaq.com]
- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 18. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison: Fanregratinib vs. Infigratinib in FGFR-Driven Malignancies
A detailed analysis for researchers and drug development professionals of two prominent FGFR inhibitors, Fanregratinib (HMPL-453) and Infigratinib (B612010) (BGJ398), is presented. This guide synthesizes available preclinical data to offer a comparative overview of their biochemical potency, in vitro cellular activity, and in vivo efficacy.
This compound and infigratinib are both potent, orally bioavailable small-molecule inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of FGFR signaling, through mechanisms such as gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and others. This has made the FGFR pathway an attractive target for therapeutic intervention. This guide provides a head-to-head comparison of the preclinical data for this compound and infigratinib to aid researchers in understanding their relative strengths and potential applications.
Mechanism of Action: Targeting the FGFR Signaling Cascade
Both this compound and infigratinib are ATP-competitive inhibitors that bind to the kinase domain of FGFRs, thereby blocking downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis. The primary targets for both inhibitors are FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4.
Data Presentation: A Comparative Analysis
The following tables summarize the available preclinical data for this compound and infigratinib, focusing on their biochemical potency against FGFR kinases, in vitro activity in cancer cell lines, and in vivo efficacy in xenograft models.
Table 1: Biochemical Kinase Inhibitory Activity (IC50, nM)
| Target | This compound (HMPL-453) | Infigratinib (BGJ398) |
| FGFR1 | 6 nM[1] | 0.9 - 1.1 nM[2][3][4][5][6] |
| FGFR2 | 4 nM[1] | 1 - 1.4 nM[2][3][4][5][6] |
| FGFR3 | 6 nM[1] | 1 - 2 nM[3][4][5] |
| FGFR4 | 425 nM[1] | 60 nM[2][3] |
| VEGFR2 | - | >70-fold less potent than FGFR1-3[6] |
Note: IC50 values can vary between different assays and experimental conditions.
Table 2: In Vitro Cellular Activity
| Cell Line Model | FGFR Alteration | This compound (GI50, nM) | Infigratinib (IC50, nM) |
| Various FGFR-dysregulated tumor cell lines | FGFR alterations | 3 - 105[1] | - |
| Tumor cell lines without FGFR aberrations | None | >1500[1] | - |
| FGFR1-dependent BaF3 cells | FGFR1 amplification | - | 2.9[4] |
| FGFR2-dependent BaF3 cells | FGFR2 amplification | - | 2.0[4] |
| FGFR3-dependent BaF3 cells | FGFR3 amplification | - | 2.0[4] |
| RT112 (Bladder Cancer) | FGFR3-TACC3 fusion | - | 5[4] |
| RT4 (Bladder Cancer) | FGFR3 overexpression | - | 30[4] |
| SW780 (Bladder Cancer) | FGFR3 overexpression | - | 32[4] |
| JMSU1 (Bladder Cancer) | FGFR3 overexpression | - | 15[4] |
Note: GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) are measures of a drug's potency in inhibiting cell growth.
Table 3: In Vivo Efficacy in Xenograft Models
| Model Type | Cancer Type | FGFR Alteration | Drug & Dosage | Outcome |
| Multiple FGFR-altered tumor models | Various | FGFR alterations | This compound (50 mg/kg/day) | Tumor regression[1] |
| Bladder Cancer Xenograft | Bladder Cancer | FGFR3-TACC3 fusion | Infigratinib (10 & 30 mg/kg/day, p.o.) | Tumor growth inhibition and stasis[3][7] |
| Patient-Derived Xenograft (PDX) | Cholangiocarcinoma, Breast, Liver, Gastric, Glioma | FGFR fusions | Infigratinib | Reduction in tumor volume[8][9] |
| Endometrial Cancer Xenograft | Endometrial Cancer | FGFR2 mutation | Infigratinib (30 mg/kg, p.o.) | Significant delay in tumor growth[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagent Preparation: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes are diluted in a kinase assay buffer. A substrate solution (e.g., poly(E,Y) 4:1) and an ATP solution are also prepared in the same buffer. The test compounds, this compound and infigratinib, are serially diluted to various concentrations.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: A detection reagent, such as ADP-Glo™ Kinase Assay reagent, is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The luminescence or fluorescence is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/XTT)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).
Methodology:
-
Cell Seeding: Cancer cell lines with and without FGFR alterations are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or infigratinib for 72 hours.
-
Viability Assessment: After the incubation period, a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Metabolically active cells reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for XTT.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the GI50/IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells with known FGFR alterations are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound or infigratinib) orally at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a certain size or after a predetermined treatment period.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Conclusion
Both this compound and infigratinib are potent and selective inhibitors of FGFR1, 2, and 3 with demonstrated preclinical activity in FGFR-driven cancer models. Based on the available data, infigratinib appears to have slightly greater potency in biochemical assays. Both compounds show strong in vitro and in vivo efficacy in relevant preclinical models. The choice between these inhibitors for further research and development may depend on specific factors such as the tumor type, the nature of the FGFR alteration, and the desired selectivity profile. This guide provides a foundational comparison to assist researchers in making informed decisions for their preclinical studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qedtx.com [qedtx.com]
- 8. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 9. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types [theoncologynurse.com]
Navigating Resistance: A Comparative Guide to Fanregratinib and Other FGFR Inhibitors in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies is a significant challenge in oncology. For fibroblast growth factor receptor (FGFR) inhibitors, a class of drugs effective in various cancers with FGFR alterations, understanding the mechanisms of resistance is crucial for developing next-generation therapies and optimizing patient outcomes. This guide provides a comparative analysis of cross-resistance profiles of several FGFR inhibitors, with a focus on contextualizing the potential landscape for Fanregratinib (HMPL-453), a novel FGFR1/2/3 inhibitor. While direct comparative cross-resistance data for this compound is not yet publicly available, this guide summarizes the known resistance mechanisms to other FGFR inhibitors and provides a framework for future investigation.
Mechanisms of Resistance to FGFR Inhibitors
Acquired resistance to FGFR inhibitors predominantly arises from two main mechanisms:
-
On-target resistance: This involves the development of secondary mutations within the FGFR kinase domain that interfere with drug binding. The most common of these are "gatekeeper" mutations, such as V564F in FGFR2, which sterically hinder the binding of reversible inhibitors.[1]
-
Off-target resistance: This mechanism involves the activation of alternative signaling pathways that bypass the need for FGFR signaling to drive tumor growth. Common bypass pathways include the PI3K/AKT/mTOR and RAS/MAPK signaling cascades, often activated through upregulation of other receptor tyrosine kinases like MET or EGFR.[1][2][3]
Comparative Efficacy of FGFR Inhibitors Against Resistance Mutations
The development of next-generation and irreversible FGFR inhibitors has shown promise in overcoming resistance to first-generation reversible inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FGFR inhibitors against wild-type and mutant FGFR2, providing a quantitative comparison of their potency and cross-resistance profiles.
| FGFR2 Kinase Domain Status | Infigratinib (IC50, nM) | Pemigatinib (IC50, nM) | Erdafitinib (IC50, nM) | Futibatinib (Irreversible) (IC50, nM) |
| Wild-Type | 1.1 | 0.4 | 1.2 | 3.8 |
| Gatekeeper Mutations | ||||
| V564F | >1000 | >1000 | 285 | 39 |
| Molecular Brake Mutations | ||||
| N549H | 15 | 3.6 | 12 | 16 |
| N549K | 28 | 6.1 | 19 | 23 |
| Other Mutations | ||||
| L545F | 2.3 | 0.8 | 2.1 | 5.2 |
| K529E | 1.5 | 0.6 | 1.8 | 4.5 |
Data sourced from a study on the landscape of clinical resistance mechanisms to FGFR inhibitors in FGFR2-altered cholangiocarcinoma.[4][5]
Note: The IC50 values can vary depending on the specific assay conditions and the parental cell line used.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-resistance studies, detailed methodologies are essential. Below are representative protocols for key in vitro assays.
Establishing Drug-Resistant Cell Lines
A common method to study acquired resistance is to generate resistant cell lines through continuous dose-escalation.[2]
-
Initial IC50 Determination: Plate parental cancer cells with known FGFR alterations in 96-well plates and treat with a range of the FGFR inhibitor concentrations for 72 hours. Determine the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo).[2]
-
Resistance Induction: Culture the parental cells in a medium containing the FGFR inhibitor at a starting concentration of IC10 to IC20.[2]
-
Dose Escalation: Gradually increase the inhibitor concentration in the culture medium as the cells recover and resume proliferation. This process is continued until the cells can tolerate significantly higher concentrations of the drug (typically >10-fold the initial IC50).[2]
-
Confirmation of Resistance: Expand the resistant clones and re-determine the IC50 of the inhibitor to confirm a significant shift compared to the parental cells.[2]
Western Blotting for Phospho-FGFR and Downstream Signaling
Western blotting is used to assess the phosphorylation status of FGFR and key downstream signaling proteins, providing insight into the mechanism of action of the inhibitor and potential bypass signaling in resistant cells.[6][7]
-
Cell Lysis: Treat sensitive and resistant cells with the FGFR inhibitor at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic or cytostatic effects of FGFR inhibitors on cancer cell lines.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the FGFR inhibitor for 72-120 hours.[8]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2 hours.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
Visualizing Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Inhibition
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Mechanisms of Acquired Resistance to FGFR Inhibitors
Caption: Overview of on-target and off-target mechanisms of resistance to FGFR inhibitors.
Experimental Workflow for Cross-Resistance Assessment
Caption: Experimental workflow for establishing and characterizing cross-resistance to FGFR inhibitors.
Future Directions for this compound
The landscape of acquired resistance to FGFR inhibitors is complex and continues to evolve. While this compound holds promise as a potent inhibitor of FGFR1/2/3, its efficacy against known resistance mutations and its potential to be overcome by bypass signaling pathways remain to be elucidated. Future preclinical studies should focus on:
-
Evaluating the activity of this compound against a panel of clinically relevant FGFR gatekeeper and other resistance mutations.
-
Generating this compound-resistant cell lines to identify novel on-target and off-target resistance mechanisms.
-
Investigating rational combination strategies to overcome or prevent resistance to this compound.
By proactively addressing these questions, the clinical development of this compound can be guided to maximize its therapeutic potential for patients with FGFR-driven malignancies.
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell viability assay [bio-protocol.org]
Navigating the Safety Landscape of FGFR Tyrosine Kinase Inhibitors: A Comparative Analysis Featuring Fanregratinib
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of targeted therapies is paramount. This guide provides a comparative analysis of the safety profiles of Fanregratinib (HMPL-453) and other prominent Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors (TKIs), supported by available clinical trial data. This objective comparison aims to facilitate informed decision-making in the research and development of next-generation FGFR-targeted cancer therapies.
The development of FGFR TKIs has marked a significant advancement in precision oncology, offering new therapeutic options for patients with tumors harboring FGFR gene alterations. However, as with all targeted agents, on- and off-target toxicities are a critical consideration. This guide delves into the adverse event profiles of this compound, a novel selective FGFR1, 2, and 3 inhibitor, and compares it with other TKIs in its class, including pemigatinib, infigratinib, erdafitinib, and futibatinib.
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the incidence of common treatment-related adverse events (TRAEs) observed in clinical trials of this compound and other selected FGFR TKIs. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and dosing regimens.
| Adverse Event | This compound (HMPL-453) | Pemigatinib | Infigratinib | Erdafitinib | Futibatinib |
| Any Grade TRAEs | |||||
| Hyperphosphatemia | 44%[1][2] | ≥20% | 77%[3] | 76%[4] | 82%[5] |
| Diarrhea | 56%[1][2] | ≥20% | Common | 30.9%[6] | Common |
| Dry Mouth | 44%[1][2] | ≥20% | Common | 42.4%[6] | Common |
| Stomatitis/Mucositis | - | ≥20% | 55%[3] | 37.4%[6] | 19%[5] |
| Nail Toxicity | 8% (Gr ≥3)[1][2] | ≥20% | Common | 27% (Gr ≥3) | 27% |
| Alopecia | - | ≥20% | 38%[3] | Common | - |
| Fatigue | - | ≥20% | 40%[3] | 22%[7] | Common |
| Dry Eye | - | ≥20% | 34%[3] | 28% | - |
| Palmar-Plantar Erythrodysesthesia Syndrome | 8% (Gr ≥3)[1][2] | Common | 21%[3] | 12% (Gr ≥3) | 13% |
| Grade ≥3 TRAEs | |||||
| Decreased Neutrophil Count | 8%[1][2] | - | - | - | - |
| Nail Toxicity | 8%[1][2] | - | - | 3% | 1%[5] |
| Palmar-Plantar Erythrodysesthesia Syndrome | 8%[1][2] | - | - | 12% | 3%[5] |
| Stomatitis | - | - | - | 19% | 3%[5] |
| Hyperphosphatemia | - | - | - | 4.4% | 19%[5] |
| Eye Disorders | - | - | - | 2.2% | 0%[5] |
Data for this compound is from a Phase 2 study in patients with advanced intrahepatic cholangiocarcinoma (NCT04353375).[1][2][8][9][10] Data for other FGFR TKIs are compiled from their respective prescribing information and published clinical trial data. "-" indicates that specific data was not prominently reported in the reviewed sources.
Understanding the Mechanism: The FGFR Signaling Pathway
FGFR TKIs exert their therapeutic effect by inhibiting the downstream signaling cascades initiated by the binding of fibroblast growth factors (FGFs) to their receptors. This inhibition blocks key pathways involved in cell proliferation, survival, and angiogenesis. The on-target side effects observed with these inhibitors are a direct consequence of inhibiting these pathways in healthy tissues where FGFR signaling plays a physiological role.
Caption: Simplified FGFR signaling pathway.
Experimental Protocols for Safety Assessment
The safety data presented in this guide are derived from rigorously conducted clinical trials. The general methodology for assessing the safety and tolerability of FGFR TKIs in these studies involves several key components:
-
Patient Population: Enrollment of patients with advanced or metastatic solid tumors harboring specific FGFR gene alterations (fusions, rearrangements, or mutations) who have often received prior systemic therapies.[1][2][9]
-
Treatment Regimen: Administration of the investigational FGFR TKI at a specified dose and schedule. For instance, in the Phase 2 study of this compound (NCT04353375), patients received either 150 mg once daily continuously or 300 mg once daily for two weeks followed by a one-week break.[1][2][9]
-
Adverse Event Monitoring: Continuous monitoring and recording of all adverse events (AEs) experienced by the patients. AEs are graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Assessments: Regular monitoring of hematology and blood chemistry parameters to detect abnormalities, such as changes in phosphate (B84403), calcium, and liver enzyme levels.
-
Ophthalmologic Examinations: Regular eye examinations, including visual acuity tests and slit-lamp exams, are crucial for monitoring ocular toxicities, a known class effect of FGFR inhibitors.
-
Dose Modifications: Pre-defined protocols for dose interruption, reduction, or discontinuation of the study drug in the event of moderate to severe AEs.
Caption: Generalized workflow for safety assessment in FGFR TKI clinical trials.
Discussion of Key Adverse Events
The safety profiles of FGFR TKIs are largely characterized by on-target effects. A deeper understanding of these common adverse events is crucial for their management.
-
Hyperphosphatemia: An increase in serum phosphate levels is a common on-target effect of FGFR inhibition.[1] Management typically involves dietary phosphate restriction and the use of phosphate binders.
-
Ocular Toxicities: Dry eye is a frequent complaint, and more serious conditions like retinal pigment epithelial detachment (RPED) can occur. Regular ophthalmological monitoring is essential for early detection and management.
-
Stomatitis and Mucositis: Inflammation and ulceration of the mucous membranes in the mouth are common and can impact a patient's quality of life. Good oral hygiene and supportive care are important for management.
-
Skin and Nail Toxicities: A range of dermatologic adverse events, including dry skin, rash, and nail changes (e.g., paronychia, onycholysis), have been reported with FGFR inhibitors. Palmar-plantar erythrodysesthesia syndrome (hand-foot syndrome) can also occur.
-
Gastrointestinal AEs: Diarrhea, nausea, and decreased appetite are frequently observed. Supportive care and, in some cases, dose modifications may be necessary.
The safety profile of this compound, based on the available Phase 2 data, appears to be consistent with the known class effects of FGFR TKIs. The recommended Phase 2 dose of 300 mg with a 2-weeks-on/1-week-off schedule was selected to optimize the safety and tolerability profile.[1][2]
Conclusion
This compound demonstrates a safety profile that aligns with the established class-wide effects of FGFR TKIs. The most frequently observed treatment-related adverse events, such as hyperphosphatemia, diarrhea, and dry mouth, are generally manageable with supportive care and dose adjustments. As with other agents in this class, careful monitoring for ocular, dermatologic, and gastrointestinal toxicities is essential. Further clinical investigation will provide a more comprehensive understanding of this compound's safety profile and its comparative standing among the growing armamentarium of FGFR inhibitors. This guide serves as a valuable resource for the scientific community, offering a data-driven comparison to inform ongoing research and development in this critical area of oncology.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. hutch-med.com [hutch-med.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Hutchmed concludes enrolment in Phase II trial of this compound [clinicaltrialsarena.com]
- 7. Phase 2 Study of HMPL-453 Tartrate in Advanced Intrahepatic Cholangiocarcinoma | Clinical Research Trial Listing [centerwatch.com]
- 8. HUTCHMED - HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of this compound (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. This compound - HUTCHMED - AdisInsight [adisinsight.springer.com]
In Vivo Validation of Fanregratinib's Anti-Tumor Activity: A Comparative Guide for Patient-Derived Xenograft Models
This guide provides a comparative overview of Fanregratinib, an investigational fibroblast growth factor receptor (FGFR) inhibitor, and its potential anti-tumor activity validated through in vivo patient-derived xenograft (PDX) models. Designed for researchers and drug development professionals, this document outlines the mechanism of action, details the experimental protocols for PDX studies, and compares this compound with other approved FGFR inhibitors, supported by available clinical data.
Mechanism of Action: Targeting the FGFR Signaling Pathway
This compound is a potent inhibitor of FGFRs, a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] In many cancers, aberrant FGFR signaling, caused by gene fusions, mutations, or amplifications, leads to uncontrolled tumor growth.[2][3] this compound exerts its anti-tumor effect by binding to the ATP-binding site of the FGFR kinase domain, which blocks the downstream activation of key signaling cascades, primarily the Ras-Raf-MEK-MAPK and the PI3K-AKT-mTOR pathways.[2][4][5] This inhibition ultimately suppresses malignant cell proliferation and survival.[1]
Comparative Analysis of FGFR Inhibitors
The development of FGFR inhibitors has marked a significant advancement in precision oncology, particularly for tumors with specific FGFR alterations like cholangiocarcinoma and urothelial carcinoma.[3][6] this compound is positioned within a competitive landscape of both approved and investigational drugs. A comparison with key alternatives provides context for its potential clinical utility.
| Drug | Key Targets | Inhibition Type | Select FDA-Approved Indications | Objective Response Rate (ORR) in Key Trials |
| This compound | FGFR1/2/3 | Reversible | (Under Investigation) | Data from ongoing trials not yet fully published. |
| Pemigatinib | FGFR1/2/3 | Reversible | Previously treated, advanced cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][7] | 35.5% (FIGHT-202 trial)[7][8] |
| Infigratinib | FGFR1/2/3 | Reversible | Previously treated, advanced cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[7] | 23.1% (Phase II trial)[7] |
| Erdafitinib | Pan-FGFR (FGFR1-4) | Reversible | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations.[9] | 40% (Phase II BLC2001 trial)[6] |
| Futibatinib | FGFR1/2/3/4 | Irreversible | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.[2] | 42% (FOENIX-CCA2 trial) |
In Vivo Validation: Patient-Derived Xenograft (PDX) Models
PDX models, which involve implanting fresh tumor tissue from a patient into an immunodeficient mouse, are considered more clinically relevant than traditional cell-line-derived xenografts.[10][11][12][13] They better preserve the original tumor's architecture, genetic heterogeneity, and microenvironment, offering a powerful platform for evaluating the efficacy of targeted therapies like this compound.[10][11][14]
Experimental Workflow for PDX Studies
The process of validating a drug's anti-tumor activity using PDX models follows a structured workflow from patient sample acquisition to data analysis.
Detailed Experimental Protocol
-
PDX Model Establishment:
-
Fresh tumor tissue is obtained from consenting patients with documented FGFR alterations.
-
Tumor fragments (approx. 3x3 mm) are subcutaneously implanted into immunodeficient mice (e.g., NOD-scid gamma).
-
Tumors are allowed to grow to a volume of ~1,000-1,500 mm³. The initial tumor is designated as passage 0 (F0).
-
The F0 tumor is harvested, fragmented, and re-implanted into a new cohort of mice for expansion (F1, F2, etc.). Studies are typically conducted on low-passage xenografts (F2-F5) to maintain fidelity to the original patient tumor.
-
-
Efficacy Study:
-
When tumors in the expansion cohort reach a volume of approximately 150-250 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Treatment groups typically include:
-
Vehicle Control (e.g., oral gavage daily)
-
This compound (e.g., specified dose, oral gavage daily)
-
Comparator Drug (e.g., standard-of-care chemotherapy or another approved FGFR inhibitor)
-
-
Tumor dimensions are measured 2-3 times per week with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Mouse body weight is monitored as a measure of general toxicity.
-
-
Data Analysis and Endpoints:
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blot or mass spectrometry to confirm target engagement (e.g., reduction in phosphorylated FGFR or downstream effectors like p-ERK).
-
Presentation of In Vivo Efficacy Data
Clear presentation of quantitative data is essential for comparing the anti-tumor activity of this compound against alternatives. The following table provides a template for summarizing results from a hypothetical head-to-head PDX study.
Table 2: Example Summary of Anti-Tumor Efficacy in an FGFR2-Fusion Cholangiocarcinoma PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, PO, QD | 1250 ± 150 | - | -0.5 |
| This compound | 20 mg/kg, PO, QD | 350 ± 75 | 72 | -1.2 |
| Comparator Drug | (Approved Dose) | 580 ± 90 | 54 | -4.5 |
| Chemotherapy | (Standard-of-Care) | 890 ± 110 | 29 | -8.0 |
Note: Data presented are hypothetical for illustrative purposes.
Logical Comparison: this compound vs. Other Therapeutic Modalities
This compound represents a targeted therapy approach, which differs fundamentally from broader-acting treatments like chemotherapy or newer modalities like immunotherapy. Its application is dependent on the specific molecular profile of a patient's tumor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. oncodaily.com [oncodaily.com]
- 4. Targeting FGFR for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Practical Issues in the Use of FGFR Inhibitors for Advanced Cholangiocarcinoma [sponsored.harborsidestudio.com]
- 8. Incorporating FGFR Inhibitors into the Treatment Paradigm for Cholangiocarcinoma: Current Concepts and Future Directions | CCA News Online [ccanewsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. championsoncology.com [championsoncology.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Patient-derived xenograft models for gastrointestinal tumors: A single-center retrospective study [frontiersin.org]
Navigating the Kinase Landscape: A Comparative Analysis of Fanregratinib and Non-Selective TKIs in Cancer Therapy
For Immediate Release
In the rapidly evolving field of targeted cancer therapy, the therapeutic window—a measure of a drug's efficacy versus its toxicity—remains a critical determinant of clinical success. This guide provides a detailed comparison of the therapeutic window of Fanregratinib (HMPL-453), a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, with that of non-selective tyrosine kinase inhibitors (TKIs). This analysis is intended for researchers, scientists, and drug development professionals to objectively assess the performance of these agents based on available experimental data.
This compound is a potent and highly selective small molecule inhibitor of FGFR1, 2, and 3.[1][2] Aberrant FGFR signaling is a known driver of tumor growth, angiogenesis, and resistance to therapy in various solid tumors.[2] Non-selective TKIs, in contrast, target a broader range of kinases, which can lead to a wider spectrum of anti-tumor activity but also potentially greater off-target toxicities.
Kinase Selectivity Profile: A Quantitative Comparison
The therapeutic window of a kinase inhibitor is intrinsically linked to its selectivity. A more selective inhibitor is hypothesized to have a wider therapeutic window, with on-target efficacy at concentrations that spare off-target kinases, thereby reducing toxicity. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency against a specific kinase.
While specific IC50 data from a comprehensive kinase panel for this compound is not yet publicly available, preclinical studies have described it as a "highly selective and potent inhibitor" of FGFR 1, 2, and 3.[3][4] One report from 2017 mentioned that in pre-clinical studies, HMPL-453 demonstrated superior potency and better kinase selectivity compared to other drugs in its class.[3] For a direct comparison, this guide presents the IC50 values for several non-selective TKIs against a range of kinases, illustrating their broader activity profile.
Table 1: Kinase Inhibition Profile (IC50 in nM) of Selected Non-Selective TKIs
| Kinase Target | Regorafenib | Sunitinib | Pazopanib | Ponatinib |
| VEGFR1 | 13 | - | - | - |
| VEGFR2 | 4.2 | 80 | - | - |
| VEGFR3 | 46 | - | - | - |
| PDGFRβ | 22 | 2 | - | - |
| c-Kit | 7 | - | - | - |
| RET | 1.5 | - | - | - |
| Raf-1 | 2.5 | - | - | - |
| BCR-ABL | - | - | - | 0.37-2 |
| FGFR1 | - | >10-fold less potent than VEGFR2/PDGFR | - | - |
| FGFR2 | - | - | - | - |
| FGFR3 | - | - | - | - |
| Data compiled from publicly available sources. Absence of a value indicates data not readily available in the searched sources. |
Therapeutic Window: A Balance of Efficacy and Safety
The therapeutic window is ultimately defined by the clinical balance between achieving a therapeutic effect and the onset of unacceptable adverse events (AEs). While head-to-head clinical trial data comparing this compound with non-selective TKIs is not available, we can infer potential differences in their therapeutic windows by comparing their known safety profiles.
A press release regarding a Phase II study of this compound mentioned a "manageable toxicity profile".[1] However, detailed quantitative data on adverse events from this compound clinical trials are awaited, with top-line results from a Phase II study in intrahepatic cholangiocarcinoma expected by the end of 2025.[2]
In contrast, non-selective TKIs are associated with a well-documented range of on- and off-target toxicities due to their broad kinase inhibition.
Table 2: Common Adverse Events (All Grades, in %) Associated with Non-Selective TKIs in Clinical Trials
| Adverse Event | Regorafenib (in Cholangiocarcinoma) | Sunitinib (in GIST) | Pazopanib (in various solid tumors) | Ponatinib (in CML) |
| Hand-Foot Skin Reaction | 63% | 32% | - | - |
| Fatigue/Asthenia | 63% | 42% | 80% | - |
| Hypertension | 63% | 7% | 59% | 7.7% |
| Diarrhea | - | 40% | - | - |
| Nausea | - | 29% | - | - |
| Mucositis/Stomatitis | 63% | - | - | - |
| Thrombocytopenia | - | - | 80% | 39.7% |
| Neutropenia | - | - | 73% | - |
| Anemia | - | - | 83% | 28.2% |
| Arrhythmia | - | - | - | 9% |
| Arterial Thrombosis | - | - | - | 11.8% (serious) |
| Data compiled from multiple clinical trial reports.[5][6][7][8][9][10] Percentages represent the incidence of all grades of the adverse event unless otherwise specified. |
The broader range of toxicities associated with non-selective TKIs, including cardiovascular, dermatological, and hematological events, suggests a narrower therapeutic window compared to what is anticipated for a highly selective inhibitor like this compound. The management of these adverse events often requires dose interruptions or reductions, which can impact treatment efficacy.[7]
Experimental Protocols
To provide a comprehensive resource for researchers, this section details the methodologies for key experiments used to assess the kinase selectivity and in vivo efficacy of TKIs.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or ADP produced during the reaction.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
Test compound (e.g., this compound, non-selective TKI)
-
Adenosine triphosphate (ATP)
-
Assay buffer (containing MgCl2, DTT, and other necessary co-factors)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the test compound at various concentrations, the purified kinase, and the specific substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and add the detection reagents to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line with known FGFR alterations
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take-rate)
-
Test compound formulated for oral or parenteral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the human cancer cells under sterile conditions.
-
Cell Implantation: Harvest the cells and resuspend them in a suitable medium, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers.
-
Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the desired dosing schedule and route.
-
Efficacy Assessment: Measure tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in TKI action can aid in understanding their mechanism and the rationale behind experimental designs. The following diagrams, generated using the DOT language for Graphviz, illustrate the FGFR signaling pathway, the general mechanism of TKIs, and a typical experimental workflow.
Caption: Simplified FGFR Signaling Pathway.
Caption: General Mechanism of Action for TKIs.
Caption: Drug Discovery & Development Workflow.
Conclusion
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Hutchmed concludes enrolment in Phase II trial of this compound [clinicaltrialsarena.com]
- 3. hutch-med.com [hutch-med.com]
- 4. This compound (HMPL-453) / Hutchmed [delta.larvol.com]
- 5. ashpublications.org [ashpublications.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Outcomes and Side Effect Profile of Ponatinib in Treatment of Chronic Myeloid Leukemia (CML): A Retrospective Single-Center Experience | Blood | American Society of Hematology [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Bayer Global - Home | Bayer Global [bayer.com]
- 10. Clinical Outcomes of Patients with Advanced Gastrointestinal Stromal Tumors: Safety and Efficacy in a Worldwide Treatment-use Trial of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to the Efficacy of FGFR Inhibitors in Tumors with Gatekeeper Mutations
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against Fibroblast Growth Factor Receptor (FGFR) has marked a significant advancement in the treatment of various solid tumors harboring FGFR alterations. However, the emergence of acquired resistance, frequently driven by mutations in the kinase domain's gatekeeper residue, presents a critical challenge to the long-term efficacy of these inhibitors. This guide provides a comparative analysis of fanregratinib (RXDX-105) and other prominent FGFR inhibitors, focusing on their efficacy against clinically relevant gatekeeper mutations. The information herein is intended to support further research and the development of next-generation inhibitors capable of overcoming this resistance mechanism.
Introduction to FGFR Gatekeeper Mutations
The FGFR kinase domain contains a "gatekeeper" residue that is crucial for regulating the access of inhibitors to a hydrophobic pocket adjacent to the ATP-binding site. Mutations in this residue, such as V561M in FGFR1, V564F/I in FGFR2, V555M in FGFR3, and V550L in FGFR4, can sterically hinder the binding of ATP-competitive inhibitors, leading to drug resistance while often maintaining or even enhancing the kinase's oncogenic activity.[1][2] Understanding the differential efficacy of various FGFR inhibitors against these mutations is paramount for optimizing patient treatment strategies and guiding the design of novel therapeutics.
This compound (RXDX-105): An Overview
This compound is a multi-kinase inhibitor known for its potent activity against RET fusions and mutations.[3][4] While a patent for this compound describes it as an equipotent inhibitor of FGFR1, FGFR2, and FGFR3, publicly available preclinical data detailing its specific activity against FGFR gatekeeper mutations is limited.[5][6] A study on its primary target, RET, revealed that this compound was not substantially active against RET gatekeeper mutations (V804M and V804L), with IC50 values approximately 1000-fold higher than for wild-type RET.[7] This raises questions about its potential efficacy against analogous mutations in FGFR, though direct evidence is lacking.
Comparative Efficacy of FGFR Inhibitors Against Gatekeeper Mutations
Several FGFR inhibitors have been evaluated for their activity against wild-type and gatekeeper mutant forms of FGFR kinases. The following tables summarize the available preclinical data (IC50 values), providing a snapshot of their comparative potency.
| Inhibitor | FGFR1 (Wild-Type) IC50 (nM) | FGFR1 V561M IC50 (nM) | Fold Change | FGFR2 (Wild-Type) IC50 (nM) | FGFR2 V564F IC50 (nM) | FGFR2 V564I IC50 (nM) | Fold Change (V564F) | Fold Change (V564I) | FGFR3 (Wild-Type) IC50 (nM) | FGFR3 V555M IC50 (nM) | Fold Change |
| Pemigatinib (B609903) | ~0.4 | 149 | ~373 | ~0.5 | 263 | 7 | ~526 | 14 | ~1.0 | 107 | 107 |
| Infigratinib (B612010) | 1.1 | >1000 | >909 | 0.9 | >1000 | - | >1111 | - | 1.0 | >1000 | >1000 |
| Erdafitinib | 1.2 | - | - | 2.5 | - | - | - | - | 2.2 | - | - |
| Futibatinib (B611163) | 2.9 | 23 | 7.9 | 1.7 | 37 | - | 21.8 | - | 3.3 | 29 | 8.8 |
| RLY-4008 | >1000 (selective for FGFR2) | - | - | 0.9 | 9 | - | 10 | - | 76 | - | - |
Experimental Protocols
The data presented in the comparison tables are primarily derived from in vitro biochemical assays designed to measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Biochemical Kinase Inhibition Assay (General Protocol)
A representative method for determining the IC50 of an inhibitor against an FGFR kinase is the LanthaScreen™ Eu Kinase Binding Assay or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human FGFR kinase domain (wild-type or mutant).
-
Fluorescently labeled ATP-competitive kinase tracer.
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Test inhibitor (e.g., this compound, pemigatinib) serially diluted in DMSO.
-
Assay buffer (e.g., HEPES, MgCl2, EGTA, Brij-35).
-
384-well assay plates.
-
-
Procedure:
-
A solution containing the FGFR kinase and the Eu-labeled antibody is prepared in kinase buffer.
-
The test inhibitor is added to the assay plate at various concentrations.
-
The kinase/antibody solution is added to the wells containing the inhibitor and incubated to allow for inhibitor binding.
-
A solution of the fluorescent tracer is then added to all wells.
-
The plate is incubated to allow the binding of the tracer to the kinase to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to controls (no inhibitor).
-
The IC50 values are calculated by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic model.
-
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
Activation of FGFR by its ligand (FGF) leads to receptor dimerization, autophosphorylation, and the recruitment of downstream signaling molecules. This activates key cellular pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation. FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby inhibiting these downstream signals.
Caption: Simplified FGFR signaling pathway and the site of action for FGFR inhibitors.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the in vitro potency of an FGFR inhibitor.
Caption: A standard workflow for determining the IC50 of an FGFR inhibitor.
Discussion and Future Directions
The emergence of gatekeeper mutations remains a significant hurdle in the clinical management of FGFR-driven cancers. While first-generation FGFR inhibitors like pemigatinib and infigratinib show reduced efficacy against certain gatekeeper mutations, next-generation inhibitors such as futibatinib and RLY-4008 have been specifically designed to overcome this resistance and have demonstrated promising preclinical and clinical activity.[8][9]
The lack of publicly available data on the efficacy of this compound against FGFR gatekeeper mutations makes it difficult to position it within the current landscape of FGFR-targeted therapies for resistant tumors. Given its primary development as a RET inhibitor, its role in treating FGFR-driven malignancies, particularly those with acquired resistance, remains to be elucidated.
Future research should focus on:
-
Comprehensive preclinical profiling of emerging FGFR inhibitors against a wide panel of clinically relevant gatekeeper and other resistance mutations.
-
Structural biology studies to understand the molecular basis of inhibitor binding to mutant FGFR kinases, which can guide the design of more potent and selective next-generation inhibitors.
-
Clinical trials that are designed to include patients with tumors harboring specific FGFR resistance mutations to evaluate the efficacy of novel inhibitors in the post-resistance setting.
By addressing these key areas, the field can continue to advance the development of effective therapeutic strategies to combat resistance and improve outcomes for patients with FGFR-altered cancers.
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of RXDX-105 in Multiple Cancer Types with RET Rearrangements or Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Validating the Synergistic Effects of Fanregratinib with Chemotherapy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fanregratinib (HMPL-453), a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, is a promising therapeutic agent in oncology.[1][2][3] Aberrant FGFR signaling is a known driver of tumor growth, angiogenesis, and resistance to anti-tumor therapies.[1][3] While clinical trials are underway to evaluate the efficacy of this compound as a monotherapy and in combination with other agents, including chemotherapy, detailed preclinical data on its synergistic effects with chemotherapy in vivo are emerging.[4][5][6]
This guide provides a comparative framework for understanding the potential synergistic effects of this compound with chemotherapy, drawing upon published preclinical data from a structurally and mechanistically similar pan-FGFR inhibitor, BGJ398 (Infigratinib), in combination with standard chemotherapeutic agents. These studies provide a strong rationale for the ongoing clinical investigation of this compound in combination regimens.
Mechanism of Action: Targeting the FGFR Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as the RAS-MAPK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In cancers with FGFR alterations (e.g., fusions, mutations, or amplifications), this signaling becomes constitutively active, driving oncogenesis. This compound, by blocking the ATP-binding site of the FGFR kinase domain, inhibits these downstream signals, thereby impeding tumor growth.
References
- 1. HUTCHMED - Our Pipeline [hutch-med.com]
- 2. This compound - HUTCHMED - AdisInsight [adisinsight.springer.com]
- 3. HUTCHMED - HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of this compound (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 4. This compound (HMPL-453) / Hutchmed [delta.larvol.com]
- 5. HUTCHMED - HUTCHMED Initiates Phase Ib/II Study of HMPL-453 in Combination with Chemotherapy or Toripalimab for Advanced Solid Tumors in China [hutch-med.com]
- 6. precisionmedicineonline.com [precisionmedicineonline.com]
A Comparative Transcriptomic Analysis of Tumors Treated with Fanregratinib Versus Other FGFR Inhibitors
A detailed guide for researchers and drug development professionals on the differential gene expression profiles induced by the novel FGFR inhibitor, Fanregratinib, in comparison to other approved agents targeting the same pathway. This report synthesizes available preclinical and clinical data to provide a framework for understanding the unique and overlapping mechanisms of action, supported by experimental protocols and pathway visualizations.
Introduction
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in cellular proliferation, differentiation, and survival. Aberrant FGFR signaling, often driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in a variety of solid tumors, including cholangiocarcinoma and urothelial carcinoma. The development of targeted FGFR inhibitors has marked a significant advancement in the treatment of these cancers. This compound (HMPL-453) is a novel and selective inhibitor of FGFR1, 2, and 3 currently in clinical development. This guide provides a comparative analysis of the transcriptomic effects of this compound and other approved FGFR inhibitors, including erdafitinib (B607360), pemigatinib (B609903), futibatinib, and infigratinib, to elucidate their distinct and shared impacts on tumor biology.
Comparative Efficacy and Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of FGFR1, 2, and 3. A Phase II clinical trial is currently evaluating its efficacy in patients with advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions. While direct comparative transcriptomic data for this compound is not yet publicly available, we can infer its potential molecular impact by examining data from other well-characterized FGFR inhibitors.
| Inhibitor | Approved Indications | Key Efficacy Data |
| This compound | Investigational | In a Phase 2 study for iCCA with FGFR2 fusions, an objective response rate (ORR) of 50% was observed in one cohort. |
| Erdafitinib | Metastatic Urothelial Carcinoma with susceptible FGFR3 or FGFR2 alterations | In the THOR trial, erdafitinib showed improved overall survival compared to chemotherapy in patients with FGFR3-altered urothelial carcinoma. |
| Pemigatinib | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement | In the FIGHT-202 trial, pemigatinib demonstrated an ORR of 36% in patients with FGFR2 fusion-positive cholangiocarcinoma. |
| Futibatinib | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements | The FOENIX-CCA2 trial showed an ORR of 42% in patients with FGFR2 fusion/rearrangement-positive iCCA. |
| Infigratinib | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement | A phase 2 trial demonstrated an ORR of 23% in patients with FGFR2 fusion-positive cholangiocarcinoma. |
Comparative Transcriptomic Analysis
While a head-to-head transcriptomic comparison including this compound is not yet available, analysis of studies on other FGFR inhibitors reveals key pathways modulated by this class of drugs.
Expected Transcriptomic Effects of this compound and Other FGFR Inhibitors:
Based on their mechanism of action, FGFR inhibitors are expected to downregulate genes involved in canonical FGFR signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This would lead to decreased expression of genes promoting cell proliferation, survival, and angiogenesis.
Insights from Other FGFR Inhibitors:
-
Erdafitinib: Studies on erdafitinib resistance in bladder cancer cell lines have utilized RNA sequencing to identify changes in gene expression. These analyses revealed that resistance can be mediated by altered expression of other FGFR family members and the activation of alternative signaling pathways, such as the PIM kinase pathway.
-
General FGFR Inhibition: Gene expression profiling in cholangiocarcinoma has shown that FGFR mRNA expression levels can correlate with the response to FGFR inhibitors. Furthermore, transcriptomic analysis of the tumor microenvironment in FGFR-driven cancers is an area of active research to understand the interplay between FGFR inhibition and immune signaling.
Table 1: Anticipated Differentially Expressed Gene Categories Following FGFR Inhibition
| Gene Category | Expected Change in Expression | Biological Consequence |
| Downstream MAPK Pathway Genes (e.g., FOS, JUN, DUSP) | Downregulation | Inhibition of cell proliferation and survival |
| Downstream PI3K-AKT Pathway Genes (e.g., BCL2L1, CCND1) | Downregulation | Promotion of apoptosis and cell cycle arrest |
| Angiogenesis-Related Genes (e.g., VEGFA) | Downregulation | Inhibition of new blood vessel formation |
| Cell Cycle Progression Genes (e.g., CDK4, CDK6) | Downregulation | Cell cycle arrest |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of a comparative transcriptomic study, the following diagrams are provided.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Caption: A standard workflow for comparative transcriptomic analysis.
Experimental Protocols
The following is a generalized protocol for a comparative transcriptomic analysis of tumor tissues treated with FGFR inhibitors.
1. Sample Collection and Preparation:
-
Tumor biopsies are obtained from preclinical models (e.g., patient-derived xenografts) or clinical trial participants before and after treatment with this compound or a comparator FGFR inhibitor.
-
A control group receiving vehicle treatment is included.
-
Tissue is immediately snap-frozen in liquid nitrogen or preserved in an RNA stabilization solution (e.g., RNAlater) to maintain RNA integrity.
2. RNA Extraction:
-
Total RNA is extracted from homogenized tumor tissue using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN score > 7).
3. Library Preparation and RNA Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and reverse-transcribed into cDNA.
-
Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
The quality and concentration of the sequencing library are assessed.
-
Sequencing is performed on a high-throughput sequencing platform, such as an Illumina NovaSeq.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: Reads are aligned to a reference genome (e.g., human genome build GRCh38).
-
Quantification: Gene expression levels are quantified as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM).
-
Differential Gene Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR in R) is performed to identify genes that are significantly upregulated or downregulated between the treated and control groups.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Differentially expressed genes are analyzed to identify over-represented biological pathways (e.g., KEGG pathways) and GO terms, providing insights into the biological processes affected by the inhibitors.
-
Comparative Analysis: The lists of differentially expressed genes and enriched pathways are compared across the different FGFR inhibitor treatment groups to identify unique and overlapping transcriptomic signatures.
Conclusion
While direct comparative transcriptomic data for this compound is still emerging, this guide provides a framework for understanding its potential molecular effects in the context of other approved FGFR inhibitors. The provided protocols and visualizations offer a roadmap for researchers to conduct their own comparative studies. As more data becomes available from the ongoing clinical trials of this compound, a more detailed and direct comparison of its transcriptomic signature will be possible, further elucidating its unique therapeutic properties and potential advantages in the treatment of FGFR-driven cancers.
Safety Operating Guide
Navigating the Final Frontier: Proper Disposal of Fanregratinib in Research Settings
Essential guidance for the safe and compliant disposal of the investigational kinase inhibitor, Fanregratinib, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound like this compound extends beyond its synthesis and experimental application. Adherence to rigorous disposal protocols is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its proper disposal based on guidelines for similar potent kinase inhibitors and hazardous cytotoxic drugs.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and any contaminated materials with the utmost care, utilizing appropriate personal protective equipment (PPE). All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin absorption and contamination. The outer glove can be removed immediately if contaminated. |
| Body Protection | Disposable, solid-front, back-closure gown with long sleeves and tight-fitting elastic cuffs. | Protects skin from direct contact and prevents contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Shields eyes from potential splashes or aerosolized particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of generating dust or aerosols. | Protects the respiratory system from inhalation of the potent compound. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated waste must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[1]
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unused, or expired this compound is considered bulk chemotherapy waste and must be segregated from other waste streams.
-
Contaminated Materials (Trace Waste): All items that have come into contact with this compound, including empty vials, pipette tips, gloves, gowns, absorbent pads, and other labware, are considered trace-contaminated waste.[2]
-
Sharps: Needles, syringes, and other sharp instruments contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemotherapy waste.[2]
2. Waste Collection and Containerization:
-
Use dedicated, clearly labeled, leak-proof hazardous waste containers.[2]
-
Containers for bulk this compound waste should be robust and have a secure lid.
-
Trace-contaminated solid waste should be collected in a designated hazardous waste bag (typically a yellow or other specifically colored bag for chemotherapy waste) within a rigid outer container.[2]
-
Ensure all containers are sealed to prevent leakage or aerosolization of the contents.
3. On-site Storage:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
The storage area should be clearly marked with appropriate hazard symbols.
-
Adhere to institutional and local regulations regarding the maximum allowable quantity of hazardous waste and the duration of on-site storage.
4. Final Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
The primary method for the final disposal of chemotherapy and cytotoxic waste is high-temperature incineration by a licensed facility.[3]
-
Complete all required waste disposal documentation accurately and maintain records as per institutional and regulatory requirements.
Quantitative Data for Hazardous Waste Disposal
In the absence of a specific Safety Data Sheet for this compound, the following table provides a general classification for hazardous waste containing potent kinase inhibitors, based on common regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.
| Waste Stream | Typical EPA Hazardous Waste Code | Description | Disposal Requirement |
| Unused/Expired this compound | P-list or U-list (if structurally similar to listed drugs) | Acutely hazardous or toxic chemical waste. | Segregated collection, licensed hazardous waste carrier, high-temperature incineration. |
| Contaminated Labware & PPE | Varies by jurisdiction | Waste contaminated with a hazardous drug. | Collection in designated chemotherapy waste containers, high-temperature incineration. |
| Contaminated Sharps | Varies by jurisdiction | Sharps contaminated with a hazardous drug. | Collection in a designated, puncture-resistant chemotherapy sharps container, high-temperature incineration. |
Experimental Protocols: Spill Cleanup and Decontamination
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before initiating cleanup, ensure you are wearing the full complement of recommended PPE, including respiratory protection.
-
Contain the Spill:
-
For solid spills , gently cover the powder with damp absorbent material to avoid creating dust. Carefully scoop the material and place it into a designated hazardous waste container.
-
For liquid spills (if this compound is in solution), cover the spill with an absorbent material, such as a chemotherapy spill pad or vermiculite.
-
-
Clean the Area: Decontaminate the spill area using a two-step cleaning process. First, use a detergent solution, followed by a disinfectant. Work from the outer edge of the spill towards the center.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be disposed of as this compound-contaminated hazardous waste.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Fanregratinib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fanregratinib. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of materials. As specific safety data for the investigational drug this compound may be limited, these guidelines are based on best practices for handling potent pharmaceutical compounds and antineoplastic agents.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin and respiratory exposure to this compound. The required level of protection depends on the specific handling procedure.
PPE Recommendations by Activity
| Activity | Recommended PPE |
| Compound Weighing and Reconstitution | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, Face Shield, N95 or higher Respirator |
| In Vitro / In Vivo Dosing | Nitrile Gloves, Disposable Gown, Safety Glasses |
| Handling of Waste | Double Nitrile Gloves, Disposable Gown |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 or higher Respirator |
PPE Specifications
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile gloves | Tested for resistance to hazardous drugs.[2] |
| Gown | Disposable, solid-front, back-closure | Prevents frontal splashes and contamination of personal clothing. |
| Eye Protection | ANSI Z87.1 certified | Protects eyes from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved N95 or higher | For handling powders or when aerosols may be generated.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and regulatory compliance.
Receiving and Storage
-
Inspect : Upon receipt, inspect the container for any damage or leakage.
-
Label : Ensure the container is clearly labeled with the compound name and hazard warnings.
-
Store : Store this compound according to the manufacturer's recommendations, typically in a secure, designated, and well-ventilated area away from incompatible materials.
Handling and Experimental Procedures
-
Designated Area : All handling of potent compounds like this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Donning PPE : Before handling the compound, put on all required PPE as specified in the tables above.
-
Aseptic Technique : For in vitro and in vivo studies, utilize aseptic techniques to prevent contamination of the experiment and the laboratory environment.
-
Decontamination : After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination and dispose of it immediately in the designated hazardous waste container. Always wash hands thoroughly after removing gloves.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to protect personnel and the environment.[4]
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Incineration is often the preferred method.[5] |
| Contaminated Sharps | Place all needles, syringes, and other contaminated sharps in a designated sharps container.[2] |
| Contaminated Consumables (PPE, vials, etc.) | Dispose of in a clearly labeled hazardous waste container (e.g., a yellow bag or bin).[2] |
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[4]
Experimental Protocols
Detailed experimental protocols involving this compound should be developed and reviewed by the principal investigator and the institutional safety committee. These protocols must incorporate the specific safety and handling procedures outlined in this document. At present, publicly available, detailed experimental methodologies for this compound are not available.
Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
References
- 1. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. safety.duke.edu [safety.duke.edu]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. services.gov.krd [services.gov.krd]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
